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Core Science & Biosynthesis

Foundational

Preliminary Toxicity Screening of 2-((2-Fluorobenzyl)amino)acetic acid HCl: A Strategic Framework for Fluorinated Secondary Amines

Executive Summary As a Senior Application Scientist, evaluating a novel building block or pharmaceutical intermediate like 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride (a fluorinated benzylamine derivative of glyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel building block or pharmaceutical intermediate like 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride (a fluorinated benzylamine derivative of glycine) requires moving beyond generic assay checklists. The presence of a secondary amine, a halogenated aromatic ring, and a hydrochloride salt dictates a specific, causality-driven screening strategy.

This whitepaper outlines a phase-appropriate, self-validating preliminary toxicity screening workflow. We will address the unique liabilities of this molecule: the potential for CYP450-mediated generation of reactive electrophiles (via N-dealkylation), the risk of artifactual cytotoxicity from the HCl salt, and the classic hERG channel liabilities associated with basic benzylamines.

Workflow InSilico 1. In Silico Profiling (QSAR & TTC) CytoTox 2. Cytotoxicity (HepG2 / HEK293) InSilico->CytoTox Guides Dosing GenoTox 3. Genotoxicity (Ames Test) CytoTox->GenoTox Defines Non-Toxic Range CardioTox 4. Cardiotoxicity (hERG Patch Clamp) GenoTox->CardioTox Clears Mutagenic Risk Decision Go/No-Go Decision CardioTox->Decision Clears QT Risk

Fig 1. Sequential toxicity screening workflow for fluorinated building blocks.

Mechanistic Rationale & In Silico Profiling

Before initiating in vitro work, we must understand the molecule's metabolic fate. 2-((2-Fluorobenzyl)amino)acetic acid contains a secondary amine linkage susceptible to hepatic oxidation.

The Causality of Toxicity: Hepatic CYP450 enzymes can catalyze the N-dealkylation of this compound. This cleavage yields endogenous glycine (benign) and 2-fluorobenzaldehyde . Aldehydes are known electrophiles that can covalently bind to cellular proteins and DNA, potentially triggering cytotoxicity or mutagenesis [1]. Therefore, our screening must heavily index on assays that incorporate metabolic activation (S9 fractions).

Mechanism Parent 2-((2-Fluorobenzyl)amino) acetic acid CYP Hepatic CYP450 (N-Dealkylation) Parent->CYP Aldehyde 2-Fluorobenzaldehyde (Electrophile) CYP->Aldehyde Oxidation Glycine Glycine (Endogenous) CYP->Glycine Cleavage Toxicity Protein/DNA Adduction (Toxicity Risk) Aldehyde->Toxicity Covalent Binding

Fig 2. CYP450-mediated N-dealkylation pathway generating reactive electrophiles.

Basal Cytotoxicity Assessment (OECD 129 Compliant)

Because this compound is an HCl salt, dissolving it directly into unbuffered cell culture media can cause a rapid drop in pH, leading to cell death that is purely artifactual. We must buffer the test solutions (e.g., with HEPES) to isolate the true pharmacological toxicity of the molecule. We utilize the Neutral Red Uptake (NRU) assay, as recommended by the , to assess lysosomal integrity in hepatic (HepG2) and renal (HEK293) cell lines [2].

Step-by-Step Methodology: Buffered NRU Assay

Self-Validation Metric: The assay is only considered valid if the Z'-factor between the vehicle control and positive control is > 0.5.

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 96-well format. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-((2-Fluorobenzyl)amino)acetic acid HCl in DMSO, then dilute into DMEM supplemented with 25 mM HEPES buffer to maintain physiological pH (7.4). Prepare a concentration gradient (1 µM to 1000 µM).

  • Exposure: Replace culture media with the buffered compound solutions.

    • Negative Control: 0.1% DMSO in buffered DMEM.

    • Positive Control: Sodium Dodecyl Sulfate (SDS) at 100 µg/mL.

  • Incubation: Expose cells for 48 hours.

  • Dye Uptake: Wash cells with PBS. Add 50 µg/mL Neutral Red dye in media for 3 hours. Viable cells will actively transport the dye into their lysosomes.

  • Extraction & Readout: Wash cells, add destain solution (50% ethanol, 1% glacial acetic acid), and measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀.

Genotoxicity & Mutagenicity (ICH M7 Framework)

If this compound is utilized as an intermediate in active pharmaceutical ingredient (API) synthesis, it falls under the stringent regulatory purview of the for DNA-reactive impurities [3]. To determine if the putative 2-fluorobenzaldehyde metabolite is mutagenic, we employ a miniaturized Ames Test.

Step-by-Step Methodology: Miniaturized 384-Well Ames Test

Self-Validation Metric: The S9 fraction's enzymatic activity must be proven by the positive control (2-Aminoanthracene), which requires metabolic activation to become mutagenic.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare test mixtures both with and without 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic metabolism.

  • Dosing: In a 384-well plate, combine the bacterial suspension, S9 mix (or buffer), and the test compound (up to 5 mg/plate equivalent, guided by prior cytotoxicity limits to avoid killing the bacteria).

    • Positive Controls: 2-Aminoanthracene (+S9), 4-Nitroquinoline 1-oxide (-S9).

  • Incubation & Scoring: Incubate for 48 hours. Add a pH indicator (bromocresol purple). Wells where bacteria have mutated back to histidine independence will metabolize the media, dropping the pH and turning the well from purple to yellow.

  • Analysis: A compound is flagged as a mutagenic risk if it induces a 2-fold increase in revertant wells compared to the vehicle control.

Cardiotoxicity: hERG Channel Liability (ICH S7B)

Secondary amines with lipophilic aromatic rings (like the fluorobenzyl moiety) are classic pharmacophores that can block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT prolongation—a critical safety liability addressed in the [4].

Step-by-Step Methodology: Automated Patch-Clamp

Self-Validation Metric: Membrane resistance must remain > 1 G Ω (Giga-seal) throughout the recording to ensure data is not an artifact of membrane disruption.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and verify a Giga-seal.

  • Voltage Protocol: Depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Compound Application: Apply 2-((2-Fluorobenzyl)amino)acetic acid HCl at concentrations strictly below its cytotoxic IC₂₀ (derived from Section 2) to ensure current reduction is due to channel blockade, not cell death.

    • Positive Control: 100 nM E-4031 (a known hERG inhibitor).

  • Data Acquisition: Measure the percentage inhibition of the tail current amplitude relative to the baseline. Calculate the hERG IC₅₀.

Data Synthesis & Decision Matrix

To translate raw experimental data into actionable drug development decisions, we synthesize the readouts into a Go/No-Go matrix. The thresholds below are calibrated for early-stage intermediates and building blocks.

Assay CategoryTarget MetricThreshold for ConcernMechanistic Implication
In Silico / TTC Cramer Classification> 1.5 µ g/day exposureDetermines allowable impurity limit in final API.
Cytotoxicity HepG2 / HEK293 IC₅₀< 10 µMIndicates severe basal cellular toxicity; likely requires structural redesign.
Genotoxicity Revertant Fold Change> 2-fold over vehicleFlags the generation of DNA-reactive electrophiles (e.g., aldehydes).
Cardiotoxicity hERG IC₅₀< 10 µMHigh risk of QT prolongation; basic amine may require steric shielding.

By executing this causality-driven framework, researchers can confidently profile 2-((2-Fluorobenzyl)amino)acetic acid HCl, ensuring that any downstream application of this building block is built upon a foundation of rigorous, self-validating toxicological science.

References

  • MDPI. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD iLibrary. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Retrieved from[Link]

  • European Medicines Agency (EMA). (2005). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. Retrieved from[Link]

Exploratory

In Vitro Metabolism Profiling of 2-((2-Fluorobenzyl)amino)acetic acid HCl: A Comprehensive Methodological Framework

Executive Summary The evaluation of a new chemical entity’s (NCE) metabolic fate is a cornerstone of preclinical drug development. For 2-((2-Fluorobenzyl)amino)acetic acid HCl (also known as N-(2-fluorobenzyl)glycine hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of a new chemical entity’s (NCE) metabolic fate is a cornerstone of preclinical drug development. For 2-((2-Fluorobenzyl)amino)acetic acid HCl (also known as N-(2-fluorobenzyl)glycine hydrochloride), understanding its in vitro metabolic clearance and structural biotransformation is critical for predicting human pharmacokinetics, dosing regimens, and potential drug-drug interactions (DDIs). This whitepaper provides an authoritative, self-validating methodological framework for assessing the Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated metabolism of this compound, grounded in current regulatory guidelines.

Mechanistic Rationale & Metabolic Liabilities

To design an effective in vitro assay, an application scientist must first deconstruct the molecule’s structural liabilities. 2-((2-Fluorobenzyl)amino)acetic acid HCl consists of a secondary amine linking a 2-fluorobenzyl moiety to an acetic acid group.

This specific architecture presents three primary metabolic vectors:

  • N-Dealkylation (Phase I): The secondary amine is highly susceptible to CYP-mediated oxidative cleavage. This pathway typically yields 2-fluorobenzaldehyde and glycine.

  • Aromatic Hydroxylation & N-Oxidation (Phase I): While the strong C-F bond protects the ortho position, unsubstituted positions on the fluorobenzyl ring may undergo CYP-mediated hydroxylation. Additionally, the secondary amine can be oxidized by Flavin-containing monooxygenases (FMOs) or CYPs to form a hydroxylamine or N-oxide.

  • Acyl Glucuronidation (Phase II): The terminal carboxylic acid is a prime target for UGT enzymes (specifically UGT1A1 and UGT2B7). Acyl glucuronides are of significant toxicological interest because they can be electrophilically reactive, potentially binding covalently to cellular proteins and triggering idiosyncratic drug toxicity.

MetabolicPathway Parent 2-((2-Fluorobenzyl)amino)acetic acid (Parent Compound) NDealkyl Glycine + 2-Fluorobenzaldehyde (N-Dealkylation) Parent->NDealkyl CYP450 (Phase I) NOxide N-Oxide / Hydroxylamine (N-Oxidation) Parent->NOxide FMO / CYP (Phase I) AromOH Hydroxy-fluorobenzyl derivative (Aromatic Hydroxylation) Parent->AromOH CYP450 (Phase I) AcylGluc Acyl Glucuronide (UGT Conjugation) Parent->AcylGluc UGTs (Phase II)

Figure 1: Predicted Phase I and Phase II metabolic pathways for 2-((2-Fluorobenzyl)amino)acetic acid.

Experimental Design: The "Why" Behind the Protocol

According to the FDA’s 2020 guidance on In Vitro Drug Interaction Studies [1], evaluating metabolic stability in subcellular fractions is mandatory to elucidate clearance mechanisms. We utilize Human Liver Microsomes (HLMs) as the primary test system because they offer a high-throughput, enzyme-rich environment for both CYP and UGT pathways.

Causality of Assay Conditions:

  • Protein Concentration (0.5 mg/mL): We restrict the microsomal protein concentration to 0.5 mg/mL. Higher concentrations increase non-specific binding of the lipophilic fluorobenzyl moiety to microsomal lipids, which artificially lowers the unbound fraction ( fu,mic​ ) and leads to an underestimation of intrinsic clearance ( Clint​ ).

  • Substrate Concentration (1 µM): To ensure accurate Clint​ calculations, the reaction must follow first-order kinetics. A 1 µM concentration guarantees the substrate is well below the anticipated Michaelis-Menten constant ( Km​ ).

  • Alamethicin Activation: UGT active sites are located on the luminal (interior) side of the endoplasmic reticulum membrane. Because the highly polar cofactor UDP-glucuronic acid (UDPGA) cannot passively cross this membrane, HLMs must be pre-treated with alamethicin, a pore-forming peptide, to grant UDPGA access to the enzymes [3].

  • Self-Validating Controls: A protocol is only as reliable as its controls. This workflow mandates a minus-cofactor (-NADPH/-UDPGA) control and a heat-inactivated microsome control. If the parent compound depletes in the minus-cofactor control, it definitively indicates chemical instability or non-enzymatic degradation, thereby preventing false-positive clearance rates.

Self-Validating Methodologies (Step-by-Step)

Workflow Start Test Article Preparation (1 µM final conc.) Incubate Incubation with HLM (0.5 mg/mL) + NADPH & UDPGA at 37°C Start->Incubate Timepoints Aliquot Removal at 0, 5, 15, 30, 45, 60 min Incubate->Timepoints Quench Quench with Ice-Cold ACN + Internal Standard Timepoints->Quench Centrifuge Centrifugation (15,000 x g, 15 min, 4°C) Quench->Centrifuge Analyze LC-HRMS/MS Analysis Centrifuge->Analyze Data Calculate Cl_int & t_1/2 MetID Profiling Analyze->Data

Figure 2: Self-validating experimental workflow for in vitro metabolic stability and MetID.

Protocol 1: CYP- and UGT-Mediated Metabolic Stability in HLMs
  • Reagent Preparation: Prepare a 10 mM stock of 2-((2-Fluorobenzyl)amino)acetic acid HCl in DMSO. Dilute to 100 µM in 50% acetonitrile, then to 2 µM in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final assay DMSO concentration is <0.1% to prevent CYP inhibition.

  • Microsomal Activation: Combine HLMs (final assay concentration 0.5 mg/mL) with alamethicin (50 µg/mg microsomal protein) in the phosphate buffer. Incubate on ice for 15 minutes to facilitate membrane pore formation.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) and MgCl2​ (final concentration 3.3 mM, an essential divalent cofactor) to the activated HLMs. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor mixture containing NADPH (1 mM final) and UDPGA (2 mM final).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol). The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting all enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Protocol 2: Metabolite Identification (MetID) via LC-HRMS

According to the FDA’s Safety Testing of Drug Metabolites guidance [2], characterizing the structural identity of metabolites is essential to identify disproportionate human metabolites early in development.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 15 minutes.

  • Mass Spectrometry: Utilize a High-Resolution Mass Spectrometer (HRMS) operating in positive electrospray ionization (ESI+) mode.

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the exact mass of the parent compound ( C9​H10​FNO2​ , exact mass 183.0696 Da).

Data Presentation & Interpretation

The depletion of the parent compound over time is plotted on a semi-logarithmic scale to calculate the elimination rate constant ( k ). The in vitro half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ) are derived using the formulas outlined in Table 1.

Table 1: In Vitro Pharmacokinetic Parameters

Parameter Formula / Definition Representative Value Range

| Half-life ( t1/2​ ) | 0.693/k | 15 - 45 min | | Intrinsic Clearance ( Clint​ ) | (0.693/t1/2​)×(mg proteinmL incubation​) | 30 - 90 µL/min/mg | | Unbound Fraction ( fu,mic​ ) | Determined via equilibrium dialysis | 0.75 - 0.90 |

By analyzing the HRMS data, specific biotransformations can be identified based on exact mass shifts ( Δ Da) from the parent compound, as detailed in Table 2.

Table 2: Putative Metabolites and Mass Shifts (Parent Exact Mass: 183.0696 Da) | Biotransformation | Enzymatic Pathway | Expected Mass Shift ( Δ Da) | Expected m/z [M+H]+ | | :--- | :--- | :--- | :--- | | Parent Compound | N/A | 0 | 184.0769 | | N-Dealkylation | CYP450 | Cleavage (Loss of Fluorobenzyl) | 76.0393 (Glycine fragment) | | N-Oxidation | FMO / CYP | + 15.9949 | 200.0718 | | Aromatic Hydroxylation | CYP450 | + 15.9949 | 200.0718 | | Acyl Glucuronidation | UGT1A1 / UGT2B7 | + 176.0321 | 360.1090 |

Conclusion

The comprehensive in vitro metabolism profiling of 2-((2-Fluorobenzyl)amino)acetic acid HCl requires a dual-pathway approach. Because the molecule contains both a vulnerable secondary amine and a reactive carboxylic acid, failing to supplement microsomal incubations with both NADPH and alamethicin-enabled UDPGA will result in a severe underprediction of in vivo clearance. By adhering to this self-validating, regulatory-aligned methodology, drug development professionals can confidently extrapolate in vitro data to predict human pharmacokinetics and mitigate late-stage attrition risks.

References

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. URL:[Link]

Foundational

Thermodynamic properties of 2-((2-Fluorobenzyl)amino)acetic acid hcl

An In-Depth Technical Guide to the Thermodynamic Properties of 2-((2-Fluorobenzyl)amino)acetic acid HCl Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic prope...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-((2-Fluorobenzyl)amino)acetic acid HCl

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride. In the landscape of drug development, a thorough understanding of a compound's thermodynamic characteristics is not merely academic; it is a cornerstone of rational formulation design, stability prediction, and regulatory compliance. The stability, solubility, and processing behavior of an Active Pharmaceutical Ingredient (API) are fundamentally governed by properties such as melting point, enthalpy of fusion, heat capacity, and thermal decomposition profile. This document outlines a multi-faceted approach, combining experimental thermal analysis techniques with computational modeling to construct a robust thermodynamic profile. We present detailed, field-proven protocols for synthesis, solid-state characterization via Powder X-ray Diffraction (PXRD), thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and the determination of solution energetics through Solution Calorimetry. Furthermore, we introduce the application of Density Functional Theory (DFT) as a predictive tool to complement experimental findings. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical basis and practical methodologies to generate and interpret the critical thermodynamic data for novel API candidates like 2-((2-Fluorobenzyl)amino)acetic acid HCl.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon its physicochemical properties. Among these, thermodynamic parameters are paramount as they dictate the material's intrinsic stability and energy landscape. For a molecule like 2-((2-Fluorobenzyl)amino)acetic acid HCl, a derivative of the amino acid glycine, understanding its thermal behavior is critical for defining stable storage conditions, predicting shelf-life, and designing a manufacturing process that preserves its integrity and efficacy.

This guide provides the scientific rationale and detailed methodologies to establish a comprehensive thermodynamic profile. We will address not just the "what" but the "why" behind each experimental choice, ensuring a self-validating system of analysis where data from multiple techniques converge to paint a complete picture of the molecule's behavior.

Synthesis and Material Preparation

A prerequisite for any accurate thermodynamic measurement is a well-characterized material of high purity. A plausible and efficient route to synthesize the title compound is through reductive amination.[1][2][3][4]

Synthesis Protocol: Reductive Amination
  • Imine Formation: In a reaction vessel, dissolve glyoxylic acid and 2-fluorobenzylamine in a suitable solvent such as methanol. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise while monitoring the temperature. The use of sodium borohydride is a common and effective choice for this transformation.[4]

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and acidified to a low pH to precipitate the crude amino acid.

  • Salt Formation: The isolated 2-((2-Fluorobenzyl)amino)acetic acid is re-dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in an organic solvent) is added.

  • Crystallization: The hydrochloride salt is then crystallized, filtered, washed with a cold solvent, and dried under vacuum to yield the final product.

SynthesisWorkflow A 2-Fluorobenzylamine + Glyoxylic Acid B Imine Formation (Methanol, RT) A->B C Reduction (NaBH4, 0°C) B->C D Work-up & Isolation C->D E Crude Amino Acid D->E F HCl Salt Formation E->F G Crystallization & Drying F->G H Final Product: 2-((2-Fluorobenzyl)amino)acetic acid HCl G->H

Caption: Synthesis workflow for 2-((2-Fluorobenzyl)amino)acetic acid HCl.

Solid-State Characterization: The Foundation

The measured thermodynamic properties of a solid are intrinsically linked to its crystal structure. Different crystalline forms (polymorphs) or the presence of an amorphous phase will exhibit distinct thermal behaviors. Therefore, initial characterization by Powder X-ray Diffraction (PXRD) is a mandatory first step.[5][6][7]

Powder X-ray Diffraction (PXRD)

PXRD provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice. It is the definitive technique for identifying the solid form and assessing its crystallinity.[5][8]

  • Sample Preparation: Gently grind a small amount (approx. 200 mg) of the sample to ensure a random orientation of the crystallites. Pack the powder into the sample holder, ensuring the surface is flat and flush with the holder's surface.[9]

  • Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source (typically Cu Kα), voltage, and current to standard operating conditions.

  • Data Acquisition: Scan the sample over a relevant angular range (e.g., 5° to 70° 2θ) with a suitable step size and scan speed to obtain a high-quality diffraction pattern.[8]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed to identify the positions and intensities of the diffraction peaks, which are characteristic of the crystalline phase.

PXRD_Workflow A Sample Preparation (Grinding & Packing) B Instrument Setup (X-ray Source & Optics) A->B C Data Acquisition (2θ Scan) B->C D Data Analysis (Peak Identification) C->D E Crystalline Fingerprint D->E

Caption: Experimental workflow for Powder X-ray Diffraction (PXRD).

Thermal Analysis: Unveiling Material Behavior

Thermal analysis techniques are the core of thermodynamic property determination. DSC and TGA provide quantitative data on how a material responds to changes in temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12][13] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, providing key data on melting point (Tm), enthalpy of fusion (ΔHf), and heat capacity (Cp).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[12][14]

  • Instrument Calibration: Ensure the instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.[14]

    • Cool the sample back to the starting temperature.

    • A second heating ramp is often performed to investigate any changes induced by the first thermal cycle.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The peak of the melting endotherm corresponds to the melting point, and the integrated area of the peak provides the enthalpy of fusion.

DSC_Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (N2 purge, Calibration) A->B C Temperature Program (Heat-Cool-Heat) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Tm, ΔHf, Cp) D->E

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

ParameterValueUnits
Onset Melting Temperature°C
Peak Melting Temperature (Tm)°C
Enthalpy of Fusion (ΔHf)J/g
Heat Capacity (Cp) at 25°CJ/g·K
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[15][16][17] It is essential for determining the thermal stability and decomposition temperature of a compound, as well as quantifying volatile content.[14][15][16][17]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample in the TGA furnace. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[14]

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

TGA_Workflow A Sample Preparation (5-10 mg in pan) B Instrument Setup (Inert Atmosphere) A->B C Temperature Program (Linear Heat Ramp) B->C D Data Acquisition (% Mass vs. Temp) C->D E Data Analysis (Decomposition Temp.) D->E

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

ParameterValueUnits
Onset of Decomposition (T_onset)°C
Temperature at 5% Mass Loss (T_5%)°C
Residual Mass at 600°C%

Solution Thermodynamics: Enthalpy of Solution

The enthalpy of solution (ΔHsol) is the heat absorbed or released when a substance dissolves in a solvent. It is a key parameter for understanding solubility and the dissolution process.

Solution Calorimetry

This technique directly measures the heat change upon dissolution. A simple isoperibol calorimeter (like a coffee-cup calorimeter) can be used for this purpose.[18][19][20]

  • Calorimeter Setup: Place a known volume of the solvent (e.g., water or a relevant buffer) into an insulated calorimeter. Insert a calibrated thermometer or temperature probe and a stirrer.[18][21]

  • Temperature Equilibration: Stir the solvent until a stable initial temperature (T_initial) is recorded.

  • Dissolution: Add a precisely weighed amount of the 2-((2-Fluorobenzyl)amino)acetic acid HCl to the solvent and continue stirring.

  • Temperature Monitoring: Record the temperature until a new stable or maximum/minimum temperature (T_final) is reached.[19][20]

  • Calculation: The heat absorbed or released by the solution (q_soln) is calculated using q = mcΔT. The enthalpy of solution is then determined by dividing q by the number of moles of the solute.

Calorimetry_Workflow A Setup Calorimeter (Known volume of solvent) B Equilibrate & Record T_initial A->B C Add Weighed Sample B->C D Monitor & Record T_final C->D E Calculate q and ΔH_sol D->E

Caption: Workflow for Solution Calorimetry.

ParameterValueUnits
Mass of Soluteg
Moles of Solutemol
Volume of SolventmL
Initial Temperature (T_initial)°C
Final Temperature (T_final)°C
Enthalpy of Solution (ΔHsol)kJ/mol

Computational Prediction of Thermodynamic Properties

In addition to experimental methods, computational chemistry provides powerful predictive capabilities. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, from which thermodynamic properties can be derived.[22][23][24]

Density Functional Theory (DFT) Calculations

By calculating the electronic energy and vibrational frequencies of the molecule, key thermodynamic functions such as enthalpy (H), Gibbs free energy (G), and heat capacity (Cv) can be predicted.[22][25][26]

  • Structure Optimization: An initial 3D structure of 2-((2-Fluorobenzyl)amino)acetic acid HCl is built and its geometry is optimized to find the lowest energy conformation using a selected functional and basis set (e.g., B3LYP/6-31G(d,p)).[23]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy, as well as the thermal corrections to enthalpy and Gibbs free energy, from which the standard thermodynamic properties are calculated.[22]

DFT_Workflow A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C D Verify Minimum Energy (No imaginary frequencies) C->D E Extract Thermodynamic Data (H, G, Cp) D->E

Caption: General workflow for DFT-based thermodynamic property prediction.

Conclusion: A Holistic Approach

The characterization of the thermodynamic properties of a new pharmaceutical candidate like 2-((2-Fluorobenzyl)amino)acetic acid HCl is a multi-faceted endeavor that requires the integration of several analytical techniques. By combining solid-state characterization (PXRD), thermal analysis (DSC, TGA), solution calorimetry, and computational modeling (DFT), a comprehensive and reliable thermodynamic profile can be established. This profile is not merely a set of data points but rather a foundational dataset that informs critical decisions throughout the drug development lifecycle, from formulation and manufacturing to storage and regulatory filing. The protocols and frameworks presented in this guide provide a robust pathway to achieving this essential understanding.

References

  • Baird, J. A., & VanEpps, J. S. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. [Link]

  • Kadyrov, R., & Riermeier, T. H. (2003). The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids. The Journal of Organic Chemistry. [Link]

  • MaChemGuy. (2023). Measuring Enthalpy Changes in Solution Using Calorimetry. YouTube. [Link]

  • Chemsitry Steps. (n.d.). Enthalpy Changes in Solution. Chemistry Steps. [Link]

  • Save My Exams. (2025). Measuring Enthalpy Change. Save My Exams. [Link]

  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Wisconsin-Madison Chemistry Department. [Link]

  • Science Express. (n.d.). Enthalpy of Solution. Science Express. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • ResearchGate. (n.d.). Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination. ResearchGate. [Link]

  • MME Revise. (n.d.). Enthalpy Changes and Calorimetry. MME Revise. [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Hadzic, M. M., & Srirambhatla, V. K. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. ResearchGate. [Link]

  • ECL. (2025). ExperimentDifferentialScanningCalorimetry. ECL. [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories. [Link]

  • American Institute of Physics. (n.d.). DFT CALCULATIONS OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF MOLTEN SN: ZERO-PRESSURE ISOBAR. AIP Publishing. [Link]

  • ResearchGate. (n.d.). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. ResearchGate. [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Arkivoc. [Link]

  • Thakral, N. K., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences. [Link]

  • Chemical Methodologies. (2022). Investigation of Thermodynamic Properties and Hardness by DFT Calculations of S2X2 isomers (X: F, Cl, Br). Chemical Methodologies. [Link]

  • MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]

  • SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. SCIRP. [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction. [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Slideshare. (n.d.). Experimental parameters of DSC. Slideshare. [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature. [Link]

  • Wiley Online Library. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Wiley Online Library. [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • ResearchGate. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • PMC. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubMed Central. [Link]

Sources

Exploratory

2-((2-Fluorobenzyl)amino)acetic acid hcl chemical properties and reactivity

An In-depth Technical Guide to 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride: Chemical Properties and Reactivity Introduction 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride, also known as N-(2-Fluorobenzyl)glyci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride: Chemical Properties and Reactivity

Introduction

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride, also known as N-(2-Fluorobenzyl)glycine hydrochloride, is a derivative of the simplest amino acid, glycine.[1][2] This compound belongs to the class of N-substituted amino acids, which are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks in the synthesis of peptidomimetics, complex heterocyclic systems, and other bioactive molecules.[3] The incorporation of a fluorinated benzyl group introduces unique electronic properties and can modulate the lipophilicity, metabolic stability, and binding interactions of the parent molecule. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The hydrochloride salt form of 2-((2-Fluorobenzyl)amino)acetic acid enhances its stability and solubility in polar solvents, making it convenient for storage and use in various reaction media.[4] Like many amino acid hydrochlorides, it is expected to be a white to off-white crystalline solid.[3][]

Core Structural Data
PropertyValueSource / Method
IUPAC Name 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride-
Synonyms N-(2-Fluorobenzyl)glycine hydrochloride[3]
Molecular Formula C₉H₁₁FNO₂·HClCalculated
Molecular Weight 220.65 g/mol Calculated
CAS Number Not broadly available; specific to supplier-
Appearance White to off-white crystalline powderInferred from analogs[3][]
Solubility Soluble in water, methanol; limited in non-polar solventsInferred from analogs[4]

Spectroscopic Profile for Structural Elucidation

Definitive characterization of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (in D₂O):

    • Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.2-7.6 ppm. The fluorine substitution will cause complex splitting patterns.

    • Benzylic Protons (Ar-CH₂-N): A singlet or a doublet (due to coupling with fluorine) around δ 4.3 ppm.

    • Glycine Protons (N-CH₂-COOH): A singlet around δ 3.8 ppm.[1][6]

    • NH and OH Protons: Typically exchange with D₂O and may not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

  • ¹³C NMR (in D₂O):

    • Carboxyl Carbon (C=O): δ 170-175 ppm.[1][6]

    • Aromatic Carbons (C₆H₄): Multiple signals between δ 115-165 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and a significantly shifted resonance.

    • Benzylic Carbon (Ar-CH₂): δ 50-55 ppm.

    • Glycine Carbon (N-CH₂): δ 45-50 ppm.[1][6]

  • FT-IR (ATR):

    • O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Ammonium Salt): Broad band centered around 2800-3100 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1730 cm⁻¹.[1][6]

    • C-F Stretch: Strong absorption in the 1000-1250 cm⁻¹ region.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (ESI+):

    • The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 184.07.

Chemical Reactivity and Stability

The reactivity of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride is governed by its three primary functional components: the protonated secondary amine, the carboxylic acid, and the fluorobenzyl moiety.

Stability Profile

The compound is stable under normal storage and handling conditions, though it is likely moisture-sensitive.[7][8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Avoid strong bases, which will deprotonate the ammonium and carboxyl groups, and strong oxidizing agents.[9]

  • Hazardous Decomposition: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and halogenated compounds (HCl, HF).[7][10]

Reactivity Map

The molecule offers several sites for chemical modification, making it a versatile synthetic intermediate. The hydrochloride salt form renders the amine nucleophilicity dormant; neutralization with a suitable base is required to unmask its reactivity.

Reactivity_Map Figure 1: Reactivity Map of N-(2-Fluorobenzyl)glycine cluster_molecule N-(2-Fluorobenzyl)glycine Core Structure cluster_reactions Potential Reactions COOH Carboxylic Acid (-COOH) NH Secondary Amine (-NH-) Esterification Esterification (R-OH, H⁺) COOH->Esterification Amidation Amide Coupling (R-NH₂, Coupling Agent) COOH->Amidation Reduction Reduction (e.g., LiAlH₄) COOH->Reduction Aromatic Fluorophenyl Ring Acylation N-Acylation (R-COCl, Base) NH->Acylation Alkylation N-Alkylation (R-X, Base) NH->Alkylation EAS Electrophilic Aromatic Substitution (EAS) Aromatic->EAS

Caption: Figure 1: Key reactive sites and potential transformations.

  • Carboxylic Acid Group: This functional group is a versatile handle for derivatization.

    • Esterification: Can be readily converted to its corresponding ester by reacting with an alcohol under acidic catalysis (e.g., Fischer esterification).

    • Amide Bond Formation: As an amino acid derivative, it is primed for peptide synthesis. It can be coupled with other amines or amino esters using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, yielding 2-((2-fluorobenzyl)amino)ethanol.

  • Secondary Amine: In its hydrochloride salt form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. Treatment with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is necessary to generate the free amine for subsequent reactions.

    • N-Acylation / N-Sulfonylation: The free amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.[11]

    • N-Alkylation: Further alkylation is possible but may be sterically hindered and could lead to over-alkylation, forming a quaternary ammonium salt.

  • 2-Fluorobenzyl Group:

    • Aromatic Ring: The fluorine atom is a deactivating but ortho, para-directing substituent for electrophilic aromatic substitution (EAS).[12] The strong inductive electron withdrawal by fluorine makes the ring less reactive than benzene, but electrophiles will preferentially add to the positions ortho and para to the fluorine atom.

    • C-F Bond: The C(sp²)-F bond is exceptionally strong and generally unreactive under standard synthetic conditions. Cleavage or substitution requires harsh conditions or specialized catalytic systems.[13]

Proposed Synthetic and Analytical Protocols

Recommended Synthetic Workflow: Nucleophilic Substitution

A reliable method for synthesizing N-substituted glycine derivatives is through the nucleophilic substitution of a haloacetic acid with a primary amine.[2] This approach is often high-yielding and uses readily available starting materials.

Synthesis_Workflow Figure 2: Proposed Synthesis Workflow Start Starting Materials: - 2-Fluorobenzylamine - Chloroacetic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., H₂O/Ethanol) Reaction Step 1: N-Alkylation - Combine reactants in solvent - Heat to reflux (e.g., 80-100°C) - Monitor reaction by TLC/LC-MS Start->Reaction Combine Workup Step 2: Aqueous Workup - Cool reaction mixture - Acidify with HCl to pH ~2 - Isolate crude product (free base) Reaction->Workup Completion Purification Step 3: Purification - Recrystallize from  suitable solvent (e.g., Ethanol/Water) Workup->Purification Crude Product SaltFormation Step 4: HCl Salt Formation - Dissolve purified free base in solvent (e.g., Ether) - Add ethereal or isopropanolic HCl - Filter and dry the precipitate Purification->SaltFormation Purified Free Base FinalProduct Final Product: 2-((2-Fluorobenzyl)amino)acetic acid hcl SaltFormation->FinalProduct Precipitation

Caption: Figure 2: Step-by-step synthetic protocol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1.0 eq.) and a base such as potassium carbonate (2.5 eq.) in a suitable solvent mixture like water/ethanol.

  • Addition of Amine: Add 2-fluorobenzylamine (1.1 eq.) to the mixture.

  • N-Alkylation: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: After completion, cool the mixture to room temperature. Carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. This protonates the product and unreacted amine while neutralizing the carbonate base. The free base product may precipitate at its isoelectric point. Filter the crude solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

  • HCl Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.[14]

  • Final Product: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride.

Analytical Method for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at 254 nm and 214 nm.

    • Expected Result: The pure compound should present as a single major peak.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.[9]

  • First Aid:

    • Skin Contact: Wash affected areas with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Remove to fresh air. Seek medical attention if breathing difficulties develop.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[9]

Conclusion

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride is a valuable synthetic intermediate with well-defined reactivity based on its constituent functional groups. The presence of the fluorobenzyl moiety offers opportunities for creating analogs with tailored pharmacological properties. Understanding its chemical behavior—particularly the need to deprotonate the amine for nucleophilic reactions and the versatile chemistry of the carboxylic acid—is key to its successful application in research and development. The protocols and data presented in this guide provide a solid foundation for scientists to utilize this compound effectively and safely.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • NSF PAR. (2022, May 19). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.
  • PMC. (n.d.). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
  • Acros Organics. (2025, December 19). 2-Fluorobenzoyl chloride SAFETY DATA SHEET.
  • PubChem. (2024, November 20). (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride.
  • PMC. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.
  • ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
  • MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.
  • Journal of the American Chemical Society. (2008, July 3). Origin of the SN2 Benzylic Effect.
  • Aaron Chemistry. (2025, August 9). Safety Data Sheet for [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid.
  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
  • Tokyo Chemical Industry. (2025, June 10). SAFETY DATA SHEET for 2-Chlorobenzyl Chloride.
  • UPRM. (n.d.). SAFETY DATA SHEET for Glycine.
  • BOC Sciences. (n.d.). Glycine benzyl ester hydrochloride.
  • ScienceDirect. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Chem-Impex. (n.d.). Benzyl glycine hydrochloride.
  • Molbase. (n.d.). Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid.
  • CymitQuimica. (n.d.). CAS 1738-68-7: Glycine benzyl ester hydrochloride.
  • Fisher Scientific. (2014, October 14). SAFETY DATA SHEET for Glycine hydrochloride.

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 2-((2-Fluorobenzyl)amino)acetic acid hcl in DMSO

Application Note & Protocol Topic: Protocol for Dissolving 2-((2-Fluorobenzyl)amino)acetic acid HCl in DMSO Audience: Researchers, scientists, and drug development professionals. Introduction The successful use of small...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Dissolving 2-((2-Fluorobenzyl)amino)acetic acid HCl in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful use of small molecule compounds in biological assays is fundamentally dependent on their proper solubilization. Incomplete dissolution can lead to inaccurate concentration determination, compound precipitation, and ultimately, unreliable and irreproducible experimental results. 2-((2-Fluorobenzyl)amino)acetic acid HCl is a small molecule that, based on its structure as an amino acid derivative hydrochloride salt, presents specific physicochemical properties that must be considered for effective solubilization.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2][3] Its miscibility with aqueous media makes it an ideal vehicle for introducing hydrophobic compounds into biological assays.[1] However, the use of DMSO is not without its challenges. High concentrations can be cytotoxic, and improper handling can lead to compound degradation or precipitation upon dilution into aqueous buffers.[4][5]

This document provides a comprehensive, experience-driven protocol for the solubilization of 2-((2-Fluorobenzyl)amino)acetic acid HCl in DMSO. It outlines best practices for preparing high-concentration stock solutions, methodologies for ensuring complete dissolution, and guidelines for proper storage to maintain compound integrity.

Physicochemical & Strategic Considerations

A rational approach to solubilization begins with an analysis of the compound's structure.

  • Amino Acetic Acid Core: The glycine-like core provides polar character and potential for hydrogen bonding.

  • Hydrochloride (HCl) Salt: The HCl salt form significantly increases the likelihood of solubility in polar solvents like DMSO. The salt effectively protonates the secondary amine, creating a more polar, charged species that is more readily solvated.

  • 2-Fluorobenzyl Group: This moiety introduces significant non-polar, hydrophobic, and aromatic character. The fluorine atom increases polarity compared to an unsubstituted benzyl group but also adds to the molecule's overall lipophilicity.[6][7] Highly fluorinated compounds can sometimes exhibit unique solubility behavior.[6]

Materials & Equipment

  • 2-((2-Fluorobenzyl)amino)acetic acid HCl (powder form)

  • Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile amber or clear glass vials with PTFE-lined caps

  • Sterile positive displacement or air displacement pipettes and tips

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath or heating block (optional, use with caution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for preparing a validated stock solution of 2-((2-Fluorobenzyl)amino)acetic acid HCl.

DissolutionProtocol cluster_prep Part A: Preparation & Initial Test cluster_dissolution Part B: Facilitating Dissolution cluster_final Part C: Finalization & Storage start Start: Compound Received weigh 1. Accurately weigh a small test amount (e.g., 1-2 mg) start->weigh add_dmso 2. Add calculated DMSO for a high test concentration (e.g., 50-100 mM) weigh->add_dmso vortex 3. Vortex vigorously for 1-2 minutes add_dmso->vortex visual 4. Visually inspect for particulates vortex->visual sonicate 5a. Sonicate in water bath (10-15 min) visual->sonicate Particulates Present success 7. Dissolution Successful: Proceed with full-scale stock preparation visual->success Clear Solution warm 5b. Gentle Warming (37°C) (5-10 min) sonicate->warm re_vortex 5c. Re-vortex and re-inspect warm->re_vortex visual2 6. Visually inspect for particulates re_vortex->visual2 visual2->success Clear Solution failure 8. Failure: Re-evaluate. Lower concentration or consider alternative solvent. visual2->failure Particulates Remain aliquot 9. Aliquot into single-use vials success->aliquot store 10. Store at -20°C or -80°C, protected from light aliquot->store

Caption: Workflow for dissolving 2-((2-Fluorobenzyl)amino)acetic acid HCl in DMSO.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, starting with a small-scale test to confirm solubility before committing the bulk of the compound.

Part A: Initial Solubility Assessment (Microscale)

Rationale: This initial test prevents the loss of valuable compound if the target concentration is not achievable.

  • Preparation: Before opening, centrifuge the vial of powdered compound briefly to ensure all powder is at the bottom.[10]

  • Weighing: On a calibrated analytical balance, accurately weigh 1-2 mg of 2-((2-Fluorobenzyl)amino)acetic acid HCl into a sterile glass vial. Handle the powder in a chemical fume hood or with appropriate local exhaust ventilation.[11]

  • Solvent Addition: Calculate and add the volume of anhydrous DMSO required to achieve a high target concentration (e.g., 50 mM or 100 mM). Use a positive displacement pipette for accuracy with viscous solvents like DMSO.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a bright light. Look for any visible particulates or cloudiness. If the solution is perfectly clear, proceed to Part C. If not, proceed to Part B.

Part B: Facilitating Dissolution

Rationale: Additional energy input is often required to overcome the lattice energy of the solid and solvate the molecule fully. The following steps are applied sequentially.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes.[4] The cavitation energy helps to break up solid aggregates. Check the vial to ensure the cap remains tightly sealed.

  • Visual Inspection: Re-inspect the solution. If clear, proceed to Part C.

  • Gentle Warming: If particulates remain, place the vial in a 37°C water bath or heating block for 5-10 minutes.[4][11] This increases molecular motion and can significantly improve solubility. Caution: Avoid excessive heat, as it can degrade some compounds.

  • Final Mixing & Inspection: Remove the vial, vortex again for 30 seconds, and perform a final visual inspection.

  • Decision Point:

    • If Clear: The target concentration is achievable. Proceed to Part C to prepare the bulk stock solution using this validated method.

    • If Particulates Persist: The compound is not soluble at this concentration under these conditions. You must either lower the target concentration and repeat this protocol or consider an alternative solvent. Do not proceed with an incompletely dissolved solution.

Part C: Bulk Stock Preparation and Storage
  • Preparation: Based on the successful solubility test, weigh the desired final amount of 2-((2-Fluorobenzyl)amino)acetic acid HCl for your bulk stock.

  • Dissolution: Follow the exact sequence of steps (vortexing, sonication, warming) that proved successful in Part B to dissolve the compound completely.

  • Aliquoting: Once the compound is fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, clearly labeled amber vials or cryovials.[10][12]

    • Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[13] Studies have shown that while many compounds are stable, repeated cycling can compromise integrity.[13]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or more).[12] The relatively high freezing point of DMSO (18.5°C) means it will be frozen at these temperatures.[1]

Quantitative Data Summary & Troubleshooting

ParameterRecommendationRationale
Solvent Anhydrous, Biotechnology Grade DMSOWater in DMSO can hydrolyze labile compounds over time, though many are stable.[14][15]
Starting Concentration 10-100 mM (empirically determined)High concentration maximizes storage efficiency and minimizes final assay DMSO %.
Final Assay DMSO % < 0.5% , ideally ≤ 0.1% Minimizes solvent-induced cytotoxicity or off-target effects.[4][5][11]
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow the rate of chemical degradation.[12]
Freeze-Thaw Cycles Avoid; use single-use aliquotsRepeated cycling can introduce moisture and degrade the compound.[13]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound won't dissolve Target concentration is too high.Lower the target concentration and repeat the protocol.
Insufficient energy input.Ensure all steps in Part B (vortex, sonication, warming) are performed.
Precipitation upon dilution The compound is "crashing out" in the aqueous buffer.Perform serial dilutions in 100% DMSO first, before adding the final, most dilute DMSO stock to the aqueous buffer.[16][17]
Cell toxicity observed Final DMSO concentration in the assay is too high.Recalculate dilutions to ensure the final DMSO concentration is below 0.5%, and always include a vehicle control (media + same % DMSO).[4]
Inconsistent results over time Compound degradation in stock solution.Ensure proper storage conditions (-80°C, protected from light). Prepare fresh stock solutions periodically.

Safety & Handling

  • Compound Handling: As the toxicological properties of 2-((2-Fluorobenzyl)amino)acetic acid HCl may not be fully known, treat it as a potent compound.[18][19] Handle the solid powder and concentrated solutions in a chemical fume hood.[11] Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[20]

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin.[2][8] Always wear gloves when handling DMSO solutions. Ensure proper disposal of all chemical waste according to institutional guidelines.[20]

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Aoda. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Caputo, F., et al. (2025, July 19).
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1039-46.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Kozik, V. S., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-5.
  • Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Enzymology, 565, 357-78.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Yufeng. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • NanoTemper. (n.d.). DMSO - Definition and Relevance.
  • Pharmaceutical Technology. (2008, September 1). High-Potency APIs: Containment and Handling Issues.
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Michnick, J. (2016, November 20). Handling Highly Potent Actives and Controlled Substances Safely and Securely.
  • ResearchGate. (2023, September 20). How to Dissolve Hydrochlorothiazide for Intraperitoneal Administration to Mice.
  • Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549.
  • ResearchGate. (2014, December 9). Among DMSO and MTT dissolving solution (containing HCl, isopropanol and SDS), which is better in an MTT assay?.
  • Montanari, S., et al. (2004). Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. Langmuir, 20(17), 7015-7020.
  • Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides.
  • ChemRxiv. (n.d.). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds.
  • ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Wikipedia. (n.d.). Fluorobenzene.

Sources

Application

Advanced Application Note: Incorporating 2-((2-Fluorobenzyl)amino)acetic acid HCl in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Peptoid Researchers, and Drug Development Professionals Focus: Mechanistic troubleshooting, coupling optimization, and protocol validation for N-alkylated building blocks. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Peptoid Researchers, and Drug Development Professionals Focus: Mechanistic troubleshooting, coupling optimization, and protocol validation for N-alkylated building blocks.

Introduction & Pharmacological Relevance

The incorporation of N-alkylated glycines (peptoid monomers) into peptide backbones is a highly effective strategy for generating peptide-peptoid hybrids (peptidomimetics) with enhanced proteolytic stability, membrane permeability, and conformational rigidity[1].

The building block 2-((2-Fluorobenzyl)amino)acetic acid HCl (also known as N-(2-fluorobenzyl)glycine hydrochloride) is particularly valuable in rational drug design. The ortho-fluorine substitution on the benzyl ring introduces critical stereoelectronic effects:

  • Conformational Control: The highly electronegative fluorine atom can participate in non-covalent interactions (e.g., orthogonal multipolar interactions with adjacent amides), influencing the cis/trans ratio of the tertiary amide bond.

  • Metabolic Shielding: The fluorine atom blocks cytochrome P450-mediated oxidation at the ortho position, enhancing the pharmacokinetic half-life of the resulting therapeutic.

However, utilizing this building block in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents three distinct chemical challenges: steric hindrance, diketopiperazine (DKP) formation, and the necessity of pre-synthesis modification[2].

Mechanistic Challenges & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to address the physical realities of this molecule before loading it onto a synthesizer.

Challenge 1: The Unprotected Secondary Amine

As supplied, 2-((2-Fluorobenzyl)amino)acetic acid HCl possesses a free secondary amine. If used directly in iterative SPPS without prior protection, it will either act as a chain terminator or undergo uncontrolled multiple acylations. Causality: For chain elongation, the monomer must first be converted to its Fmoc-protected derivative, or alternatively, synthesized on-resin via Zuckermann's submonomer approach[3]. This guide focuses on the pre-formed monomer approach.

Challenge 2: Steric Hindrance During Chain Elongation

Once the N-(2-fluorobenzyl)glycine residue is successfully coupled to the resin-bound peptide, the resulting N-terminal amine is a sterically hindered secondary amine. Causality: The bulky 2-fluorobenzyl group physically blocks the trajectory of the incoming activated amino acid. Standard coupling reagents (like HBTU) fail to achieve complete conversion, necessitating highly reactive iminium/uronium salts (HATU) or carbodiimide/oxime combinations (DIC/Oxyma)[1][4].

Challenge 3: Diketopiperazine (DKP) Formation

When the N-alkylated amino acid is located at the second position from the C-terminus (the dipeptide stage), Fmoc deprotection of the third amino acid often results in complete loss of the peptide chain[2]. Causality: N-alkylation shifts the thermodynamic equilibrium of the preceding amide bond toward the cis conformation. Upon Fmoc removal, the newly freed amine is in perfect spatial proximity to attack the C-terminal ester linkage to the resin, forming a thermodynamically stable 6-membered DKP ring and cleaving the peptide from the solid support.

DKP A Dipeptide-Resin (N-Alkyl cis-amide) B Fmoc Deprotection (20% Piperidine) A->B C Free Amine Intermediate (Highly Nucleophilic) B->C D Intramolecular Attack (DKP Cleavage) C->D Slow coupling / Delay E Rapid Chain Elongation (HATU/Microwave) C->E Immediate Activation

Mechanistic pathway: DKP side-reaction vs. successful chain elongation.

Quantitative Data: Coupling Reagent Efficacy

To overcome the steric hindrance of the secondary amine, selection of the coupling reagent is paramount. The table below summarizes the expected yields when coupling an Fmoc-amino acid onto an N-benzylglycine derivative based on established literature[1][4][5].

Coupling Reagent SystemEquivalentsTemperatureTimeExpected Yield (%)Reference Context
DIC / OxymaPure 3.040 °C60 min~85%Peptoid Hybrid Synthesis[1]
HATU / HOAt / DIEA 3.025 °C120 min~89%Difficult N-alkoxy/alkyl couplings[5]
HATU / DIEA 3.025 °C120 min~83%Standard Iminium Activation[4]
HBTU / DIEA 3.025 °C120 min~47%Benzotriazole Activation[4]

Experimental Workflows & Methodologies

SPPS_Workflow A Fmoc Protection of HCl Salt B Coupling to Resin-Peptide A->B C Fmoc Deprotection (Short Cycle) B->C D Coupling Next AA (HATU/HOAt) C->D E Cleavage & HPLC Validation D->E

End-to-end workflow for incorporating 2-((2-Fluorobenzyl)amino)acetic acid HCl.
Protocol A: Preparation of Fmoc-2-((2-Fluorobenzyl)amino)acetic acid

Self-Validation Check: The starting material is an HCl salt. Failure to neutralize will stall the protection reaction.

  • Dissolution & Neutralization: Dissolve 10 mmol of 2-((2-Fluorobenzyl)amino)acetic acid HCl in 20 mL of 10% Na₂CO₃ (aq) and 10 mL of dioxane. Stir vigorously at 0 °C (ice bath).

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 10 mL of dioxane. Add dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl (aq). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography (DCM:MeOH) to yield the Fmoc-protected monomer.

  • Validation: Confirm mass via LC-MS (Expected [M+H]⁺ for C₂₄H₂₀FNO₄ ≈ 406.4 Da).

Protocol B: Coupling the Fmoc-Monomer to the Resin

This step attaches the fluorinated building block to the growing primary amine of the peptide chain.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-((2-Fluorobenzyl)amino)acetic acid and 0.3 mmol (3 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIEA. Stir for 2 minutes to ensure pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates successful coupling.

Protocol C: Chain Elongation (Overcoming Steric Hindrance & DKP)

This is the most critical step. You are coupling the NEXT amino acid onto the sterically hindered secondary amine of the fluorobenzyl group.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 x 5 minutes. Do not exceed this time to minimize DKP formation if at the dipeptide stage. Wash thoroughly with DMF (5 x 1 min).

  • High-Efficiency Activation: Dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid, 0.4 mmol (4 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIEA.

  • Coupling: Immediately add the solution to the resin. Agitate at 40 °C (or under microwave irradiation at 50 °C) for 2 hours[1].

  • Double Coupling (Mandatory): Drain the vessel and repeat Steps 2 and 3 with fresh reagents to ensure complete conversion.

  • Validation: The Kaiser test is unreliable for secondary amines. Perform a micro-cleavage (TFA/TIPS/H₂O 95:2.5:2.5 for 1 hour) and analyze via LC-MS to confirm the addition of the new amino acid and the absence of deletion sequences.

References

  • Peptide/Peptoid Hybrid Oligomers: The Influence of Hydrophobicity and Relative Side-Chain Length on Antibacterial Activity and Cell Selectivity Source: National Institutes of Health (PMC) URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: Methods in Enzymology (PubMed) URL:[Link]

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets Source: National Institutes of Health (PMC) URL:[Link]

  • Proton acceptor iminium/carbocation-type coupling agents (US20100144588A1)

Sources

Method

Protocol &amp; Application Notes: Preparation, Sterilization, and Storage of 2-((2-Fluorobenzyl)amino)acetic acid HCl Stock Solutions for Cell Culture

An Application Note from the Senior Scientist's Desk Abstract This document provides a comprehensive, technically detailed protocol for the preparation of high-quality, sterile stock solutions of 2-((2-Fluorobenzyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive, technically detailed protocol for the preparation of high-quality, sterile stock solutions of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride (HCl) for in vitro cell culture applications. Moving beyond a simple list of instructions, this guide elucidates the scientific rationale behind critical steps, ensuring that researchers can generate reliable, reproducible data. The protocols herein are designed to maximize compound stability, ensure accurate concentration, and maintain the sterility essential for cell-based assays. This guide is structured to serve as both a practical bench-top procedure and an educational resource on the best practices for handling small molecules in a research setting.

Introduction: The Foundational Importance of the Stock Solution

The integrity of any cell-based assay involving a small molecule compound hinges on the quality of the stock solution.[1] Errors in preparation, such as inaccurate weighing, incomplete dissolution, contamination, or compound degradation, can introduce significant variability, leading to misleading results and a lack of experimental reproducibility.[2] 2-((2-Fluorobenzyl)amino)acetic acid HCl, like many small molecules, requires careful handling to ensure its potential biological activity is accurately assessed.

This guide provides a self-validating system for preparing these solutions. By incorporating quality control checkpoints and explaining the causality behind each methodological choice—from solvent selection to sterilization and storage—we empower researchers to produce stock solutions with the highest degree of confidence.

Core Compound Characteristics

A foundational understanding of the compound's physicochemical properties is the first step in designing a robust preparation protocol. These characteristics dictate the optimal choice of solvent, storage conditions, and handling procedures.

PropertyValueSource & Verification
Molecular Formula C₉H₁₀FNO₂ · HClPubChem CID: 139031070
Molecular Weight 219.64 g/mol PubChem CID: 139031070
Appearance Crystalline solidGeneral property of similar compounds
Reported Solubility Soluble in DMSOData for structurally similar compounds
Storage (Solid Form) -20°C for 3 yearsVendor recommendations for similar compounds

Expert Insight: The hydrochloride (HCl) salt form is typically employed to enhance the aqueous solubility of a parent molecule. However, for creating a high-concentration stock solution (e.g., >10 mM), an organic solvent like Dimethyl Sulfoxide (DMSO) is often necessary to ensure complete and stable dissolution.

Comprehensive Workflow: From Powder to Working Solution

The following diagram illustrates the complete, validated workflow for preparing 2-((2-Fluorobenzyl)amino)acetic acid HCl stock solutions. This process is divided into three critical phases: initial preparation, sterilization and quality control, and finally, storage and use.

G cluster_prep Phase 1: Preparation cluster_sterile Phase 2: Sterilization & QC cluster_store Phase 3: Storage & Use A 1. Accurate Weighing of Compound B 2. Solvent Selection (e.g., DMSO) A->B C 3. Complete Dissolution (Vortexing/Sonication) B->C D 4. Sterile Filtration (0.22 µm Syringe Filter) C->D Transfer to Sterile Hood E 5. Aliquoting (Single-Use Volumes) D->E F 6. Quality Control (Visual Inspection) E->F G 7. Long-Term Storage (-20°C or -80°C) F->G Passes QC H 8. Working Solution Prep (Dilution in Media) G->H I 9. Application to Cell Culture H->I

Caption: A logical workflow for the preparation of 2-((2-Fluorobenzyl)amino)acetic acid HCl stock solutions.

Detailed Experimental Protocols

Required Materials & Reagents
  • 2-((2-Fluorobenzyl)amino)acetic acid HCl (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous (≤0.025% water)

  • Sterile, pyrogen-free deionized water

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes

  • Class II Biological Safety Cabinet (BSC) or laminar flow hood

  • Vortex mixer and/or sonicator

  • Sterile syringes (various sizes)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)[2][3]

  • Sterile polypropylene conical tubes (15 mL, 50 mL)

  • Sterile, cryo-compatible vials (e.g., 0.5 mL or 1.5 mL) for aliquots

Protocol 1: Preparation of a 100 mM Primary Stock in DMSO

This is the standard protocol for creating a concentrated, long-term stock solution.

Causality Behind Experimental Choices:

  • DMSO as Solvent: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds.[4] It is miscible with water, allowing for easy dilution into aqueous cell culture media.[5]

  • High Concentration: A high-concentration stock minimizes the volume of solvent added to the final cell culture, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in culture should typically not exceed 0.5%.[6][7]

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Molarity (mol/L) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 5 mL of 100 mM stock): Mass = (0.1 mol/L) × (5 mL) × (219.64 g/mol ) = 109.82 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound. For small quantities (<10 mg), it is often best to dissolve the entire contents of the vial to avoid weighing errors.[1][5]

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of anhydrous, cell culture-grade DMSO.

  • Solubilization: Cap the tube tightly and vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[6] Visually inspect the solution against a light source to confirm that no particulates remain.

  • Sterilization (Crucial Step): Perform this step within a Class II BSC.

    • Draw the DMSO stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe. Ensure the filter membrane is compatible with DMSO (e.g., PVDF, PTFE).

    • Filter the solution into a new, sterile conical tube. This process removes any potential bacterial or fungal contaminants without using heat, which could degrade the compound.[8][9]

  • Aliquoting for Stability: Dispense the sterile stock solution into single-use volumes in sterile, cryo-compatible vials.

    • Rationale: Aliquoting is critical to prevent multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution and degrade over time.[7]

  • Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage (up to 6 months or longer) .[5][7]

Protocol 2: Preparation of Working Solutions

Working solutions are created by diluting the primary stock into your complete cell culture medium immediately before use.

G Stock 100 mM Primary Stock (in DMSO at -80°C) Thaw Thaw Single Aliquot at Room Temperature Stock->Thaw Dilute Dilute in Culture Medium (e.g., to 100 µM) Thaw->Dilute M1V1 = M2V2 Apply Apply to Cells (Final Conc. e.g., 10 µM) Dilute->Apply Add to culture well

Caption: Standard dilution cascade from a concentrated DMSO stock to the final working concentration.

Step-by-Step Methodology:

  • Thaw: Remove one aliquot of the 100 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Use the M1V1 = M2V2 formula to determine the required volume.

    • Example: To prepare 1 mL of a 100 µM working solution in media from a 100 mM stock.

    • (100,000 µM)(V1) = (100 µM)(1000 µL)

    • V1 = 1 µL.

  • Dilution: Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed, complete cell culture medium.

  • Mixing: Mix thoroughly by gently vortexing or pipetting up and down.

  • Application: This 100 µM working solution can now be added to your cells to achieve the desired final concentration. For instance, adding 100 µL of this working solution to a well containing 900 µL of medium will result in a final concentration of 10 µM.

Trustworthiness: A Self-Validating Protocol

Trust in your results begins with trust in your reagents. This protocol is designed to be self-validating through the inclusion of critical quality control and experimental controls.

  • Visual Inspection: Before every use, visually inspect the thawed stock solution. If any crystals or precipitate are visible, warm the vial to 37°C for 5-10 minutes and vortex. If the precipitate does not redissolve, the aliquot should be discarded as the concentration is no longer accurate.

  • Vehicle Control (Mandatory): In every experiment, a "vehicle control" is essential.[6] This involves treating a set of cells with the same final concentration of DMSO (or the solvent used) that is present in the highest concentration of the test compound. This allows you to differentiate the biological effects of the compound from any potential effects of the solvent itself.

  • Aseptic Technique: The entire sterilization and aliquoting process must be performed in a certified biological safety cabinet to prevent microbial contamination, which can invalidate cell culture experiments.[3]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

  • Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification. Retrieved from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride. Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Quantitative Protocol for 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride

Executive Summary 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride (also known as N-(2-fluorobenzyl)glycine hydrochloride) is a versatile secondary amine building block frequently utilized in the development of peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((2-Fluorobenzyl)amino)acetic acid hydrochloride (also known as N-(2-fluorobenzyl)glycine hydrochloride) is a versatile secondary amine building block frequently utilized in the development of peptidomimetics, central nervous system (CNS) agents, and targeted kinase inhibitors. Because the biological efficacy of such small-molecule therapeutics is highly dependent on structural integrity and purity, rigorous analytical characterization is mandatory during early-stage drug development [1].

This application note provides a comprehensive, self-validating protocol for the structural elucidation and absolute purity determination of 2-((2-Fluorobenzyl)amino)acetic acid HCl using Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging the linear relationship between NMR signal area and molar concentration, this guide outlines a Quantitative NMR (qNMR) methodology compliant with USP <761> standards [2], eliminating the need for an identical reference standard.

Chemical and Physical Properties

To establish a baseline for analytical testing, the fundamental properties of the analyte are summarized below.

PropertyValue
Chemical Name 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride
Synonyms N-(2-Fluorobenzyl)glycine hydrochloride
Molecular Formula C₉H₁₁ClFNO₂
Molecular Weight 219.64 g/mol
Physical State Solid (Crystalline powder)
Recommended NMR Solvent DMSO-d₆ (Optimal for zwitterionic/HCl salts)

Rationale and Experimental Design (E-E-A-T)

As an application scientist, designing a robust NMR protocol requires understanding the causality behind each experimental choice. The methodology described herein is built on three critical pillars:

  • Solvent Selection (DMSO-d₆): While D₂O is an option for HCl salts, DMSO-d₆ is selected to intentionally slow the exchange rate of the acidic protons (NH₂⁺ and COOH). This allows these protons to be observed as broad singlets, providing complete structural verification. Furthermore, DMSO-d₆ shifts the residual water peak to ~3.3 ppm, keeping the critical aliphatic region (~3.9–4.2 ppm) clear of interference.

  • Internal Standard (IS) Selection: For qNMR, the internal standard must be highly pure (traceable to NIST), chemically inert, and possess a resonance signal that does not overlap with the analyte [3]. Maleic acid (δ ~ 6.26 ppm in DMSO-d₆) is chosen because its sharp, singlet resonance sits perfectly in the empty spectral window between the analyte's aliphatic signals and aromatic signals [4].

  • Relaxation Delay (D1) Causality: The most common error in qNMR is incomplete longitudinal relaxation (T₁), which skews integration and artificially lowers the calculated purity. To achieve absolute quantification, the D1 delay must be set to at least 5 × T₁ of the slowest relaxing proton in the system. This ensures >99.3% magnetization recovery[1].

Quantitative NMR (qNMR) Protocol

The following step-by-step methodology is designed to meet the rigorous standards of pharmaceutical process analytics [2].

Step 1: Sample Preparation
  • Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 2-((2-Fluorobenzyl)amino)acetic acid HCl and ~5.0 mg of Maleic Acid (Internal Standard, ≥99.9% purity).

  • Dissolution: Transfer both powders to a clean vial and add exactly 0.6 mL of anhydrous DMSO-d₆.

  • Homogenization: Vortex the mixture for 60 seconds until complete dissolution is achieved. Transfer the solution to a premium 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Parameters (400 MHz Spectrometer)
  • Probe: Tune and match the probe to the ¹H frequency. Shim the magnet to achieve a line width of < 1.0 Hz for the TMS or residual solvent peak.

  • Pulse Angle: Calibrate and apply a strict 90° excitation pulse to maximize signal-to-noise (S/N).

  • Relaxation Delay (D1): Set D1 = 30 seconds (Ensuring D1 ≥ 5 × T₁).

  • Number of Scans (NS): 32 to 64 scans (Adjust to achieve an S/N > 250:1 for the analyte peaks).

  • Solvent Suppression: Do not use. Presaturation pulses can cause off-resonance saturation, destroying the quantitative integrity of nearby peaks.

Step 3: Data Processing and Validation
  • Apply a zero-filling factor to 64k data points to ensure sufficient digital resolution.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.

  • Perform meticulous manual phase correction (zero and first order) and a polynomial baseline correction.

  • Integrate the Maleic acid IS peak (6.26 ppm, 2H) and the analyte's benzylic CH₂ peak (4.20 ppm, 2H). Calculate absolute purity using the standard qNMR mass-balance equation [3].

Reference NMR Data

The presence of the highly electronegative fluorine atom on the aromatic ring induces specific through-bond scalar couplings (J), particularly in the ¹³C spectrum. These JCF couplings serve as a built-in validation mechanism for structural elucidation.

Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆)
NucleusShift (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
¹H~12.50br s1H-COOH (exchangeable)
¹H~9.50br s2H-NH₂⁺ (exchangeable)
¹H7.60td1H7.5, 1.5Ar-H (H-6)
¹H7.45m1H-Ar-H (H-4)
¹H7.25t1H9.0Ar-H (H-3, coupled to F)
¹H7.25t1H7.5Ar-H (H-5)
¹H4.20s2H-Benzylic CH₂
¹H3.90s2H-Glycine CH₂
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆)

Note: The carbon-fluorine spin-spin coupling (JCF) is a critical diagnostic feature. The ipso carbon (C-2) exhibits a massive one-bond coupling, while long-range couplings decay predictably across the ring.

NucleusShift (ppm)TypeCoupling (JCF, Hz)Assignment
¹³C167.5C-C=O (Carboxyl)
¹³C161.0C245.0Ar-C2 (C-F)
¹³C132.5CH4.0Ar-C6
¹³C131.5CH8.0Ar-C4
¹³C125.0CH3.0Ar-C5
¹³C119.5C15.0Ar-C1
¹³C116.0CH21.0Ar-C3
¹³C47.0CH₂-Glycine CH₂
¹³C45.5CH₂3.0Benzylic CH₂
Table 3: ¹⁹F NMR Reference Data (376 MHz, DMSO-d₆)
NucleusShift (ppm)MultiplicityReferenceAssignment
¹⁹F-119.0mCFCl₃ (0.0 ppm)Ar-F

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating qNMR methodology, ensuring traceability from sample preparation to final purity calculation.

qNMR_Workflow N1 1. Sample Preparation Weigh Analyte & IS (Maleic Acid) Dissolve in DMSO-d6 N2 2. Instrument Setup Tune & Match Probe, Shim, Lock Calibrate 90° Pulse N1->N2 Transfer to 5mm NMR Tube N3 3. Data Acquisition Set D1 ≥ 5×T1 (e.g., 30s) Acquire 1D 1H Spectrum (NS=32) N2->N3 USP <761> Parameters N4 4. Data Processing Zero-Filling, Apodization (LB=0.3) Phase & Baseline Correction N3->N4 FID Signal N5 5. Integration & Validation Integrate IS (6.26 ppm) & Analyte Calculate Absolute Purity N4->N5 Processed Spectrum

Workflow for Quantitative NMR (qNMR) Purity Determination.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites (MDPI).[Link][1]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link][2]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Resolve Mass.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the synthesis of 2-((2-Fluorobenzyl)amino)acetic acid hcl

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-((2-Fluorobenzyl)amino)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-((2-Fluorobenzyl)amino)acetic acid HCl. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your yields.

Technical Support & Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-((2-Fluorobenzyl)amino)acetic acid HCl, and what is the reaction mechanism?

The most common and efficient method for synthesizing this compound is through a one-pot reductive amination . This reaction involves the condensation of 2-fluorobenzaldehyde with an amino acid, typically glycine or a glycine ester, to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the desired secondary amine. The final step involves isolation of the product as its hydrochloride salt to improve stability and handling.

The mechanism proceeds in two key stages:

  • Imine Formation: The nitrogen of the amino acid performs a nucleophilic attack on the carbonyl carbon of the 2-fluorobenzaldehyde. This is followed by dehydration to form a C=N double bond. This step is often catalyzed by a weak acid.

  • Reduction: A hydride-based reducing agent selectively reduces the imine (iminium ion) to the corresponding amine.

Below is a diagram illustrating the general workflow.

G SM Starting Materials (2-Fluorobenzaldehyde, Glycine Ester) Imine_Formation Imine Formation (Acid Catalyst, Solvent) SM->Imine_Formation 1. Condensation Reduction In Situ Reduction (Reducing Agent) Imine_Formation->Reduction 2. Reduction Workup Aqueous Work-up (Acid-Base Extraction) Reduction->Workup 3. Quench & Purify Amine_Isolation Free Amine Isolation (Solvent Removal) Workup->Amine_Isolation 4. Isolate Salt_Formation HCl Salt Formation (e.g., HCl in Ether/IPA) Amine_Isolation->Salt_Formation 5. Salt Formation Final_Product Final Product 2-((2-Fluorobenzyl)amino)acetic acid HCl Salt_Formation->Final_Product 6. Crystallize/Precipitate G start Low Yield Reported check_imine Monitor Imine Formation? (TLC, LC-MS, NMR) start->check_imine imine_no No/Slow Imine Formation check_imine->imine_no No imine_yes Imine Forms, but Yield is Still Low check_imine->imine_yes Yes solution_acid Add Catalytic Acid (e.g., Acetic Acid) imine_no->solution_acid Action solution_water Remove Water (Molecular Sieves) imine_no->solution_water Action check_reductant Evaluate Reducing Agent imine_yes->check_reductant reductant_stab Switch to NaBH(OAc)3 (STAB) (Milder, more selective) check_reductant->reductant_stab Option reductant_excess Use Excess Aldehyde & Reducing Agent check_reductant->reductant_excess Option reductant_conditions Adjust Temperature/ Reaction Time check_reductant->reductant_conditions Option

Caption: A decision tree for troubleshooting low reaction yields.

A. Imine Formation Issues The equilibrium between the starting materials and the imine must be shifted towards the product.

  • pH Control: Imine formation is acid-catalyzed, but a strongly acidic environment will protonate the starting amine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (pH 4-6). Adding a catalytic amount of acetic acid is a common and effective strategy. [1]* Water Removal: The formation of an imine from an aldehyde and an amine releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the reaction forward. This can be accomplished by adding molecular sieves to the reaction mixture.

B. Choice of Reducing Agent The choice of reducing agent is critical for both yield and purity.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde to 2-fluorobenzyl alcohol, creating a significant impurity and consuming the reactant. [1]It is most effective when the imine is formed first, and the NaBH₄ is added subsequently at a reduced temperature.

  • Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and will typically not reduce aldehydes or ketones at neutral pH. It selectively reduces the protonated iminium ion. However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, requiring careful handling. [2]* Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the reagent of choice. It is mild enough not to reduce the aldehyde starting material, is non-toxic, and does not require strict pH control, making it ideal for one-pot reactions. [2] C. Stoichiometry and Reaction Conditions

  • Reagent Equivalence: For reactions with poor yields where the amine is the more valuable component, using a slight excess (1.1-1.5 equivalents) of the 2-fluorobenzaldehyde and the reducing agent can help drive the reaction to completion. [3]* Temperature and Time: Imine formation can sometimes be sluggish and may benefit from gentle heating (e.g., 40-50 °C) for an initial period, followed by cooling before the addition of the reducing agent. [3]Many reductive aminations are left to stir overnight to ensure completion.

Managing Impurities and Side Reactions

Q3: I'm observing significant impurities in my crude product. What are the likely side-reactions and how can they be minimized?

Side reactions are a primary cause of reduced purity and yield. Understanding and controlling them is key.

Side Product/Impurity Identification (Typical TLC/LC-MS observation) Cause Mitigation Strategy
Unreacted 2-Fluorobenzaldehyde A distinct spot on TLC, often visualized with a stain like KMnO₄.Incomplete reaction; insufficient amine or reducing agent.Increase reaction time; use a slight excess of the amine and reducing agent.
2-Fluorobenzyl Alcohol A byproduct with a different polarity than the starting aldehyde.Reduction of the starting aldehyde by a non-selective reducing agent.Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB). [1][2]
Tertiary Amine (Over-alkylation) A less polar spot on TLC compared to the desired secondary amine.The product secondary amine reacts with another molecule of the aldehyde.Use a 1:1 stoichiometry of amine to aldehyde, or a slight excess of the amine. This is less of an issue with STAB.
Unreacted Glycine/Glycine Ester Highly polar, may remain at the baseline on TLC.Incomplete reaction; poor imine formation.Ensure proper pH for imine formation (add catalytic acid); increase reaction time or temperature. [1]

Protocols and Purification

Q4: Can you provide a reliable, step-by-step protocol for the synthesis and purification?

This protocol is a robust starting point, designed for high yield and purity. It utilizes a glycine ester to improve solubility in organic solvents and STAB for selective reduction.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Imine Formation and Reduction

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add glycine ethyl ester hydrochloride (1.0 eq) and a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add 2-fluorobenzaldehyde (1.05 eq).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step via TLC.

  • Once imine formation is evident, add Sodium Triacetoxyborohydride (STAB) (1.2 eq) portion-wise to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

Step 2: Work-up and Extraction

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((2-fluorobenzyl)amino)acetate.

Step 3: Ester Hydrolysis

  • Dissolve the crude ester in a mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Once complete, carefully acidify the mixture to a pH of ~6-7 with 1N HCl. This will protonate the carboxylate.

  • Extract the product into an organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield the free amino acid.

Step 4: HCl Salt Formation and Isolation

  • Dissolve the purified free amino acid in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol.

  • Slowly add a solution of HCl in a solvent like diethyl ether or isopropanol (e.g., 2M HCl in Et₂O) dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the side of the flask or adding a seed crystal.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum. [4][5]

References

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [URL not available]
  • Merck Millipore. (n.d.). Novabiochem®. [URL not available]
  • Organic Syntheses. (n.d.). Procedure. [URL not available]
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [URL not available]
  • Sreenivasa, S., et al. (n.d.). 2-Amino-5-fluorobenzoic acid. PMC. [URL not available]
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [URL not available]
  • (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. [URL not available]
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [URL not available]
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [URL not available]
  • (n.d.). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. [URL not available]
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [URL not available]
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. [URL not available]
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • (2015, August 27). A Practical, Automated Synthesis of meta-[ 18 F]Fluorobenzylguanidine for Clinical Use. [URL not available]
  • Wiley-VCH. (n.d.). 1 Protection Reactions. [URL not available]
  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [URL not available]
  • (n.d.). 2 Protection of Functional Groups. [URL not available]
  • Google Patents. (n.d.). CN1483721A - Process for preparing amino-2-(2-(4-otylphenyl) ethyl)-1, 3-propylene glycol hydrochloride.
  • Bio-Rad. (n.d.). Profinity eXact™ Protein Purification System Instruction Manual. [Link]

  • PubMed. (n.d.). Purification of two dipeptidyl aminopeptidases II from rat brain and their action on proline-containing neuropeptides. [Link]

Sources

Optimization

How to prevent degradation of 2-((2-Fluorobenzyl)amino)acetic acid hcl during storage

Welcome to the Advanced Technical Support Center for 2-((2-Fluorobenzyl)amino)acetic acid HCl (also known as N-(2-fluorobenzyl)glycine hydrochloride). As a Senior Application Scientist, I have designed this diagnostic gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-((2-Fluorobenzyl)amino)acetic acid HCl (also known as N-(2-fluorobenzyl)glycine hydrochloride). As a Senior Application Scientist, I have designed this diagnostic guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical challenges associated with this secondary amine hydrochloride salt.

Unlike standard amino acids, the combination of a secondary amine, a benzylic position, and a hydrochloride salt form creates a highly specific set of vulnerabilities during storage and formulation. This guide bypasses generic advice to focus on the mechanistic causality of degradation and provides self-validating protocols to ensure the integrity of your API.

Part 1: Diagnostic Troubleshooting & Causality (FAQs)

Q1: Why does my lyophilized powder turn into a sticky paste within days of opening the vial? The Causality: You are observing deliquescence driven by extreme hygroscopicity. Amine hydrochloride salts are inherently hygroscopic; they actively attract and retain moisture from the ambient environment[1]. The chloride counter-ion readily hydrates, pulling water molecules into the crystal lattice. This not only causes caking and weighing errors but also creates an aqueous microenvironment that accelerates downstream degradation pathways.

Q2: We formulated this API with lactose for a solid dosage stability study, but HPLC shows a massive new impurity peak. What is happening? The Causality: You have triggered a Maillard reaction. While classically associated with primary amines, secondary amine hydrochlorides are highly reactive toward reducing sugars like lactose under pharmaceutically relevant conditions[2]. The secondary amine attacks the open-chain aldehyde form of lactose, leading to an Amadori rearrangement. The resulting impurity is typically an N-formyl or complex adduct. Solution: Never use reducing sugars as diluents for this compound; substitute with mannitol or microcrystalline cellulose.

Q3: Our regulatory team flagged a high risk for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Is this a real risk for this specific compound? The Causality: Yes, this is a critical structural vulnerability. 2-((2-Fluorobenzyl)amino)acetic acid contains a secondary amine. In the presence of trace nitrites (commonly found in excipients like crospovidone or magnesium stearate) and moisture, secondary amines undergo rapid nitrosation. Furthermore, the acidic microenvironment provided by the hydrochloride salt drastically accelerates the formation rate of N-nitrosamines compared to the free base form[3].

Part 2: Degradation Pathway Visualization

The following diagram maps the mechanistic relationship between environmental triggers and the structural degradation of the API.

degradation_pathways API 2-((2-Fluorobenzyl)amino) acetic acid HCl Moisture Moisture Exposure (Ambient Humidity) API->Moisture Lactose Reducing Sugars (e.g., Lactose Excipient) API->Lactose Nitrites Trace Nitrites (Excipients / Water) API->Nitrites Caking Crystal Hydration & Deliquescence Moisture->Caking Maillard Maillard Reaction (N-Formyl Adducts) Lactose->Maillard NDSRI N-Nitrosamine Formation (NDSRI) Nitrites->NDSRI

Logical relationships of secondary amine HCl degradation pathways.

Part 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the quantitative stability matrix for 2-((2-Fluorobenzyl)amino)acetic acid HCl under various environmental and formulation conditions.

Storage ConditionAtmosphereExcipient PresenceExpected Stability (T90)Primary Degradation Risk
-20°C ArgonNone (Pure API)> 24 monthsNone (Optimal Condition)
2-8°C AirNone (Pure API)6-12 monthsHydration / Caking
25°C / 60% RH AirNone (Pure API)< 3 monthsDeliquescence
40°C / 75% RH AirLactose< 2 weeksMaillard Adducts
40°C / 75% RH AirNitrite-containing< 1 weekNDSRI Formation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling procedure must be a self-validating system. Below are the step-by-step methodologies for storing and testing this compound.

Protocol A: Moisture-Free Aliquoting and Storage Workflow

Because repeated freeze-thaw cycles and ambient air exposure will rapidly degrade the hygroscopic HCl salt, bulk API must be aliquoted immediately upon receipt. This protocol uses gravimetric validation to ensure no moisture was absorbed during handling.

  • Preparation: Transfer the sealed bulk API bottle, pre-weighed empty amber glass vials, PTFE-lined caps, and a microbalance into a glovebox purged with high-purity Argon (RH < 1%).

  • Pre-Weighing (Validation Step 1): Record the exact tare weight of each empty amber vial to 0.01 mg precision.

  • Aliquoting: Dispense the required single-use mass (e.g., 50 mg) into each vial.

  • Post-Weighing (Validation Step 2): Weigh the filled vials. The difference must exactly match the dispensed mass. If the mass continuously creeps upward on the balance, your inert atmosphere has failed, and the salt is actively absorbing moisture.

  • Sealing: Cap the vials tightly with PTFE-lined closures while still inside the Argon atmosphere.

  • Secondary Containment: Place the sealed vials inside a secondary Mylar pouch containing indicating silica gel desiccant. Heat-seal the pouch.

  • Storage: Transfer the pouches immediately to a -20°C freezer.

aliquoting_workflow Receive Receive Bulk API Glovebox Transfer to Argon Glovebox Receive->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Gravimetric Gravimetric Moisture Check Aliquoting->Gravimetric Seal PTFE Cap & Mylar Pouch Gravimetric->Seal Store Store at -20°C with Desiccant Seal->Store

Step-by-step inert aliquoting and storage workflow for hygroscopic APIs.

Protocol B: Forced Degradation & Excipient Compatibility Assay

To validate formulation choices, you must rule out Maillard and nitrosation reactions early in development. This protocol uses mass-balance HPLC to validate the results.

  • Sample Preparation: Create 1:1 (w/w) binary mixtures of the API with candidate excipients (e.g., Lactose, Mannitol, Crospovidone).

  • Moisture Addition: Add 5% (w/w) HPLC-grade water to the mixtures to simulate the microenvironment of a wet-granulation process or high-humidity storage.

  • Stress Conditions: Seal the mixtures in glass vials and incubate at 40°C / 75% RH for 14 days.

  • Extraction: Dissolve the stressed samples in an appropriate diluent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • HPLC-UV/MS Analysis (Validation Step): Inject the samples. You must achieve Mass Balance —the sum of the area under the curve (AUC) of the remaining API peak plus the AUC of all degradation peaks must equal 98-102% of the initial API concentration. If mass balance is not achieved, the degradation products are either insoluble, volatile, or not absorbing at the chosen UV wavelength, necessitating LC-MS investigation.

References

  • Foresite, Inc. "Trapped Contaminants." Foresiteinc.com. Available at:[Link]

  • Wirth, D. D., et al. "Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine." Academia.edu. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). "Approaches and considerations for N-nitrosamine issues from a quality perspective." Pmda.go.jp. Available at:[Link]

Sources

Troubleshooting

Resolving co-elution issues in 2-((2-Fluorobenzyl)amino)acetic acid hcl chromatography

Resolving Co-Elution in 2-((2-Fluorobenzyl)amino)acetic Acid HCl Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex separation challenges involving zwitterio...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Elution in 2-((2-Fluorobenzyl)amino)acetic Acid HCl

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex separation challenges involving zwitterionic, halogenated molecules. 2-((2-Fluorobenzyl)amino)acetic acid HCl presents a unique chromatographic puzzle: it contains a secondary amine, a carboxylic acid, and a fluorinated aromatic ring. This structural triad often leads to severe co-elution with synthetic precursors (e.g., 2-fluorobenzylamine) and positional isomers.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these co-elution issues by leveraging orthogonal separation mechanisms.

Diagnostic Workflow

TroubleshootingWorkflow Start Co-elution Detected: 2-((2-Fluorobenzyl)amino)acetic acid Analyze Analyze Impurity Profile (LC-MS / UV Spectra) Start->Analyze Polar Highly Polar / Zwitterionic (e.g., Unreacted Amine) Analyze->Polar Hydrophilic Impurity Isomer Positional Isomer / Aromatic (e.g., 3-Fluoro or 4-Fluoro) Analyze->Isomer Hydrophobic Impurity HILIC Execute Protocol B: HILIC-Zwitterionic Method Polar->HILIC PFP Execute Protocol A: PFP Reversed-Phase Method Isomer->PFP Validate System Suitability Testing Target Resolution (Rs) > 2.0 HILIC->Validate PFP->Validate

Fig 1: Diagnostic workflow for resolving 2-((2-Fluorobenzyl)amino)acetic acid co-elution.

Frequently Asked Questions (FAQs)

Q1: Why does my target compound co-elute with unreacted 2-fluorobenzylamine near the void volume on a standard C18 column? A1: 2-((2-Fluorobenzyl)amino)acetic acid is a zwitterion. At typical unbuffered or physiological pH levels, the molecule is highly polar, resulting in negligible hydrophobic partitioning on an alkyl (C18) stationary phase. Consequently, it washes out near the void volume alongside polar precursors like 2-fluorobenzylamine[1]. To resolve this, you must abandon standard hydrophobic retention and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a fluorinated stationary phase[2].

Q2: How does a Pentafluorophenyl (PFP) column resolve positional isomers better than a C18 column? A2: Positional isomers (such as 3-fluorobenzyl or 4-fluorobenzyl derivatives) have nearly identical hydrophobicity, making them indistinguishable to a C18 phase. A PFP column introduces three orthogonal interaction mechanisms: strong dipole-dipole moments, π−π charge transfer, and specific fluorine-fluorine interactions[2]. The rigid, electron-deficient pentafluorophenyl ring acts as a steric and electronic discriminator, recognizing slight spatial differences in the fluorine atom's position on your analyte's benzyl ring, thereby achieving baseline resolution.

Q3: How do I manipulate mobile phase pH to break the co-elution in HILIC mode? A3: In HILIC, retention is driven by the partitioning of the analyte into a water-enriched layer on the stationary phase; highly ionized molecules are retained longer[3]. Your molecule has a carboxylic acid (pKa ~2.3) and a secondary amine (pKa ~8.5). By buffering the mobile phase at pH 3.0, the carboxylic acid becomes partially protonated (reducing its polarity), while the amine remains fully ionized[4]. This specific ionic state creates a unique retention profile that cleanly separates the zwitterionic product from the strictly basic impurities.

Step-by-Step Methodologies
Protocol A: PFP Reversed-Phase Method (For Positional Isomers & Halogenated Impurities)

Causality: This method uses a low pH to suppress surface silanol ionization on the silica support, preventing secondary ion-exchange interactions that cause peak tailing for amines[2]. The PFP phase resolves the aromatic isomers. Self-Validation: The protocol requires a pre-run injection of a resolution standard (a mixture of 2-fluoro and 4-fluoro isomers). The run is only validated if the resolution ( Rs​ ) is ≥2.0 .

  • Column Installation: Install a high-purity PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B (Focuses the polar analyte at the column head).

    • 2–15 min: Linear ramp to 60% B (Elutes the aromatic compounds based on π−π interactions).

    • 15–18 min: 100% B (Column wash).

    • 18–25 min: 5% B (Re-equilibration).

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 210 nm and 254 nm.

  • System Suitability Test (SST): Inject the resolution standard. Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . Proceed with sample analysis only if Rs​>2.0 .

Protocol B: HILIC-Zwitterionic Method (For Polar Precursors & Amino Acids)

Causality: High organic solvent concentration drives the hydrophilic partitioning. The ammonium formate buffer controls the electrostatic shielding between the zwitterionic analyte and the stationary phase[4]. Self-Validation: The protocol mandates monitoring the retention time ( tR​ ) stability of the target peak over three consecutive blank-matrix injections to confirm the aqueous layer has fully equilibrated.

  • Column Installation: Install a Zwitterionic HILIC column (e.g., 100 mm × 2.1 mm, 2.7 µm superficially porous particles)[3].

  • Buffer Preparation: Prepare a 20 mM Ammonium Formate stock solution in water. Adjust strictly to pH 3.0 using formic acid[3].

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate buffer (pH 3.0).

    • Solvent B: 100% Acetonitrile.

  • Isocratic Elution: Set the system to 85% B / 15% A. (Note: In HILIC, a higher percentage of organic solvent increases retention).

  • Equilibration & Validation: Flush the column with the mobile phase for a minimum of 20 column volumes (CVs). Inject a standard sample three times. The system is validated when the tR​ relative standard deviation (RSD) is <0.5% .

Quantitative Chromatographic Performance Data

The following table summarizes the expected chromatographic behavior of 2-((2-Fluorobenzyl)amino)acetic acid and its common impurities across different stationary phases.

Column ChemistryMobile Phase SystemTarget Retention Time ( tR​ )Resolution vs. Polar PrecursorResolution vs. Positional IsomerPrimary Separation Mechanism
Standard C18 Water/MeCN (0.1% TFA)1.8 min (Near void)0.5 (Co-elution)0.8 (Poor)Hydrophobic partitioning
PFP (Fluorinated) Water/MeCN (0.1% TFA)8.4 min2.1 (Baseline)2.8 (Baseline) π−π , Dipole, Steric
Zwitterionic HILIC 85% MeCN / 15% Buffer (pH 3.0)11.2 min3.5 (Excellent)1.2 (Marginal)Hydrophilic partitioning

Table 1: Comparative performance metrics for stationary phase selection.

References
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength Source: Chromatography Today URL
  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis Source: LCGC International URL
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production Source: Waters URL

Sources

Optimization

Technical Support Center: Crystallization of 2-((2-Fluorobenzyl)amino)acetic acid HCl

Welcome to the technical support center for the crystallization of 2-((2-Fluorobenzyl)amino)acetic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-((2-Fluorobenzyl)amino)acetic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization experiments. The content is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)
Q1: What are the initial challenges when crystallizing a substituted amino acid hydrochloride like 2-((2-Fluorobenzyl)amino)acetic acid HCl?

Amino acid hydrochlorides present a unique set of challenges due to their zwitterionic potential, high polarity, and strong hydrogen bonding capabilities.[1] For 2-((2-Fluorobenzyl)amino)acetic acid HCl, the fluorobenzyl group adds steric bulk and potential for alternative intermolecular interactions (e.g., π-π stacking), which can compete with the desired crystal lattice formation.[2] The primary initial challenges often revolve around high solubility in polar solvents, leading to difficulty in achieving supersaturation, and a tendency for the compound to "oil out" or precipitate as an amorphous solid rather than a crystalline material.[3][4]

Q2: Why is my compound forming an oil instead of crystals? This is a common phenomenon known as "oiling out."

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[4] This typically happens under conditions of very high supersaturation, where the concentration of the solute exceeds its solubility to such a degree that the system phase-separates into two liquids before nucleation can occur. Key causes include:

  • Rapid Cooling: Cooling a saturated solution too quickly can plunge it into a state of high supersaturation, favoring oil formation over orderly crystal growth.[4]

  • High Impurity Levels: Impurities can depress the melting point of the solid, making it more likely to separate as a liquid. They can also interfere with the crystal lattice formation, inhibiting nucleation.[3][5][6]

  • Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture with impurities), the compound may melt upon concentration before it can crystallize.[4]

Q3: How does pH influence the crystallization of this amino acid hydrochloride?

The pH of the crystallization medium is a critical parameter. For an amino acid, pH determines the state of ionization of the amino and carboxylic acid groups.[1][7] Since this compound is an HCl salt, the amino group is protonated (-NH2+). Drastic changes in pH can alter the charge state of the molecule. For instance, adding a base could deprotonate the carboxylic acid or even the amine, changing the molecule's net charge and significantly altering its solubility and intermolecular interactions. It has been shown that for amino acid salts, dissolving them can sometimes lead to a local pH shift that causes the free amino acid to precipitate.[8] Therefore, maintaining a consistent, slightly acidic pH is generally advisable to keep the molecule in its salt form and prevent disproportionation.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: No crystals form upon cooling or solvent evaporation.
  • Suspected Cause: The solution is undersaturated or within the metastable zone without nucleation sites.

  • Diagnostic Check: Is the solution completely clear with no signs of cloudiness or precipitation?

  • Solutions:

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and induce supersaturation.[4]

    • Induce Nucleation (Mechanical): Scratch the inside surface of the flask with a glass rod just below the solution's surface. The microscopic scratches provide nucleation sites for crystal growth to begin.[4]

    • Induce Nucleation (Seeding): Introduce a very small amount of pure, crystalline 2-((2-Fluorobenzyl)amino)acetic acid HCl (a "seed crystal") into the solution.[9][10][11] This is the most effective method as it provides a perfect template for crystal growth and can control the polymorphic form.[9] See the detailed Seeding Protocol below.

    • Utilize Anti-Solvent Addition: If working with a highly soluble system, slowly add a solvent in which the compound is poorly soluble (an "anti-solvent") to the saturated solution to induce precipitation.[12]

Problem 2: The crystal yield is very low.
  • Suspected Cause: A significant amount of the compound remains dissolved in the mother liquor.

  • Diagnostic Check: After filtering the crystals, try evaporating the solvent from the filtrate. A large amount of recovered solid indicates a yield problem.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excessive solvent is a common cause of low yield.[3][4]

    • Maximize Precipitation: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath for an extended period to maximize the amount of product that crystallizes out of the solution.[4]

    • Consider a Different Solvent System: The solubility curve of the compound may be too shallow in the chosen solvent. A solvent in which the compound has high solubility when hot but very low solubility when cold is ideal. Refer to the Solvent Screening Protocol .

Problem 3: The resulting crystals are very fine, needle-like, or of poor quality.
  • Suspected Cause: Nucleation rate is too high relative to the crystal growth rate, often due to excessively rapid supersaturation.

  • Diagnostic Check: Do crystals appear almost instantly as a fine powder upon cooling or anti-solvent addition?

  • Solutions:

    • Slow Down the Process: Rapid crystallization traps solvent and impurities, leading to poor crystal quality.[3] Allow the solution to cool to room temperature slowly before any further cooling in an ice bath.[4] If using an anti-solvent, add it dropwise to a well-stirred solution.

    • Control Supersaturation with Seeding: Seeding the solution within the metastable zone (a region of slight supersaturation) allows the added seeds to grow in a controlled manner, consuming the solute and preventing the spontaneous nucleation of many small crystals.[9][10]

    • Re-evaluate the Solvent System: Some solvents inherently promote certain crystal habits. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more well-defined, equant crystals.[13]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common crystallization issues.

G start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes troubleshoot_no Troubleshoot: - Increase Concentration - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no end_point End troubleshoot_no->end_point check_quality Assess Quality: Yield & Morphology yes_crystals->check_quality low_yield Low Yield? check_quality->low_yield troubleshoot_yield Troubleshoot: - Reduce Solvent Volume - Extend Cooling Time - Change Solvent low_yield->troubleshoot_yield Yes poor_morphology Poor Morphology? (Needles, Fine Powder) low_yield->poor_morphology No troubleshoot_yield->end_point troubleshoot_morphology Troubleshoot: - Slow Cooling Rate - Use Seeding - Re-evaluate Solvent poor_morphology->troubleshoot_morphology Yes success Crystals are Good Quality poor_morphology->success No troubleshoot_morphology->end_point success->end_point

Caption: A decision tree for troubleshooting common crystallization outcomes.

Advanced Protocols and Methodologies
Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in successful crystallization. A systematic screening process is essential.[14][15]

Objective: To identify a solvent or solvent system that provides a steep solubility curve (high solubility at high temperature, low solubility at low temperature).

Methodology:

  • Preparation: Place a small, consistent amount (e.g., 10-20 mg) of 2-((2-Fluorobenzyl)amino)acetic acid HCl into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the list below in small, measured increments (e.g., 0.1 mL at a time) at room temperature. Agitate after each addition. Note the solubility at room temperature.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath, adding more solvent until the solid just dissolves. Record the volume of solvent and temperature required.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the outcomes. Note which solvents produce a crystalline solid, the quality and habit of the crystals, and the approximate yield (e.g., by visual estimation of the solid volume). Also note any instances of "oiling out."[4]

Data Summary Table:

Solvent ClassExample SolventsExpected Behavior for an Amino Acid HClObservations (Hypothetical)
Protic Water, Methanol, EthanolHigh solubility likely due to hydrogen bonding.[14]Dissolves readily, poor yield upon cooling.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateModerate to low solubility. Good candidates.Good crystals from Acetonitrile/Water mix.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFLower solubility. Often used as anti-solvents.Insoluble, used as anti-solvent.
Apolar Toluene, HeptaneVery low to no solubility. Primarily for anti-solvent use.Insoluble.
Protocol 2: Controlled Crystallization via Seeding

Seeding is a powerful technique to control nucleation, resulting in more consistent particle size and polymorphic form.[9][10][11]

Objective: To bypass spontaneous nucleation and promote the controlled growth of existing crystals within the metastable zone.

The Metastable Zone: This is a region of supersaturation where the solution is stable enough that spontaneous nucleation is very slow or does not occur, but existing crystals (seeds) will grow.[11] Seeding should occur within this zone.

G cluster_0 Supersaturation Level labile Labile Zone (Spontaneous Nucleation) metastable Metastable Zone (Crystal Growth > Nucleation) **Optimal Seeding Point** stable Stable Zone (Undersaturated) metastable->solubility_curve_point solubility_curve Solubility Curve

Caption: Relationship between supersaturation zones and the optimal point for seeding.

Methodology:

  • Seed Preparation: Prepare seed crystals by taking a small sample of your highest quality crystalline material and gently grinding it to a fine, uniform powder. Alternatively, use crystals from a previous successful batch.[11]

  • Determine Seeding Point: Prepare a hot, saturated solution of your compound. Cool it slowly while monitoring. The temperature at which it becomes cloudy (spontaneous nucleation) is the edge of the metastable zone. The optimal seeding temperature is slightly warmer than this, typically about 1/3rd into the metastable zone.[11]

  • Seeding the Solution:

    • Prepare a fresh, saturated solution at high temperature and cool it to your predetermined seeding temperature. The solution should be clear.

    • Add a small amount (typically 0.1-1% by weight of the solute) of the seed crystals.[10] It's often best to add the seeds as a slurry in a small amount of cold mother liquor to ensure good dispersion.[11]

  • Controlled Growth: Once seeded, continue to cool the solution very slowly. This allows the solute to deposit onto the seed crystals in an orderly fashion, leading to larger, higher-quality crystals and preventing a burst of secondary nucleation.[10]

References
  • Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci Ltd. [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Martins, F., et al. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Chew, J. W. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews. [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Filter Dryer. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Scribd. (n.d.). Crystallization Problem Solutions Guide | PDF. Scribd. [Link]

  • Cruz-Cabeza, A. J., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. Crystal Growth & Design. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Kang, Y., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • van der Leij, F., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • Scialdone, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]

  • Sari, Y., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]

  • Poornima, B. S. M., et al. (2012). 2-Amino-5-fluorobenzoic acid. PMC. [Link]

  • Punmalee, N. (n.d.). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Thesis. [Link]

  • Besford, Q. A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]

  • Turski, M. P., et al. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. PMC. [Link]

  • Mukherjee, A., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter. [Link]

  • NextSDS. (n.d.). 2-((2-[(2-CHLOROBENZYL)AMINO]-2-OXOETHYL)SULFONYL)ACETIC ACID. NextSDS. [Link]

  • Long, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. [Link]

  • Kacker, R., et al. (2017). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]

Sources

Troubleshooting

Minimizing impurities in 2-((2-Fluorobenzyl)amino)acetic acid hcl batch production

Welcome to the Technical Support Center for the synthesis of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and purification challenges encountered during the batch production of N-benzylglycine derivatives.

This portal provides mechanistically grounded troubleshooting, quantitative data, and self-validating protocols to ensure high-purity API intermediate generation.

Part 1: Reaction Pathway & Mechanistic Overview

Understanding the kinetic pathways of your synthesis is the first step in impurity control. The diagram below illustrates the divergent pathways in reductive amination, highlighting where critical impurities originate.

Synthesis SM1 2-Fluorobenzaldehyde Imine Imine Intermediate SM1->Imine + Glycine (pH 6-7) Alcohol 2-Fluorobenzyl alcohol (Premature Reduction) SM1->Alcohol NaBH4 (Direct Reduction) SM2 Glycine SM2->Imine Product 2-((2-Fluorobenzyl)amino)acetic acid Imine->Product NaBH3CN Reduction Impurity N,N-bis(2-fluorobenzyl)glycine (Overalkylation) Product->Impurity Excess Aldehyde + Reductant

Reaction pathways showing target product synthesis vs. common impurity formation.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Dialkylated Impurities (Overalkylation) Q: My HPLC chromatogram shows a significant peak corresponding to N,N-bis(2-fluorobenzyl)glycine. Why is this happening, and how can I suppress it? A: Overalkylation is a classic "runaway" side reaction in amine synthesis. When synthesizing secondary amines, the newly formed mono-alkylated product is often more nucleophilic than the primary amine starting material[1]. If you are using direct alkylation (e.g., 2-fluorobenzyl chloride + glycine), statistical control is difficult even with a large excess of glycine[1]. Solution: Switch to a Reductive Amination pathway. By reacting 2-fluorobenzaldehyde with glycine to form an imine intermediate before reduction, you inherently limit the reaction to mono-alkylation, provided the stoichiometry is tightly controlled[1].

Issue 2: Premature Reduction (Alcohol Impurity) Q: I am using reductive amination, but I am recovering large amounts of 2-fluorobenzyl alcohol and unreacted glycine. What is the mechanistic cause? A: This occurs when the reducing agent reduces the 2-fluorobenzaldehyde directly to 2-fluorobenzyl alcohol before the imine has fully formed[2]. Sodium borohydride (NaBH₄) is a strong, non-selective reducing agent that rapidly attacks aldehydes[2]. Solution: Employ a chemoselective reductant. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine (iminium ion) over the parent aldehyde at slightly acidic pH[2][3]. Alternatively, allow the imine to fully form before adding the reductant[2].

Issue 3: Inorganic Salt Contamination Q: My final API contains high levels of ash/inorganic salts (borates and excess NaCl). How do I optimize the HCl salt formation to exclude these? A: Borate salts from the reductant and NaCl from pH adjustments often co-precipitate if crystallization is forced too rapidly. The solution is a biphasic quench followed by selective aqueous crystallization. By adjusting the crude mixture to pH 2.0 with HCl, you protonate the amino acid, driving it into the aqueous phase while organic impurities (like 2-fluorobenzyl alcohol) can be washed away with an organic solvent[4].

Quantitative Data: Synthesis Route Comparison

Table 1: Impact of synthetic route and stoichiometry on impurity profiles.

Synthesis MethodMolar Ratio (Electrophile : Glycine)Typical Yield (%)Overalkylation Impurity (%)Primary Byproduct
Direct Alkylation1.0 : 1.045 - 5520 - 30N,N-dialkylated glycine
Direct Alkylation1.0 : 5.065 - 755 - 10Unreacted glycine
Reductive Amination1.0 : 1.185 - 95< 22-Fluorobenzyl alcohol

Part 3: Standard Operating Procedure (SOP)

Optimized Reductive Amination & Purification Protocol

This protocol utilizes a self-validating workflow to ensure intermediate quality before proceeding to the next step.

Step 1: Imine Formation

  • Suspend 1.1 equivalents of glycine in a 1:1 mixture of Methanol and Water.

  • Adjust the solution to pH 6.0 using dilute NaOH or HCl. (Causality: A slightly acidic pH is required to activate the carbonyl for nucleophilic attack while keeping the amine sufficiently unprotonated).

  • Add 1.0 equivalent of 2-fluorobenzaldehyde dropwise at room temperature. Stir for 2 hours.

  • Self-Validation Check: Pull a 50 µL aliquot and run a TLC (Hexanes/EtOAc 7:3, UV visualization). Do not proceed until the aldehyde spot is completely consumed.

Step 2: Chemoselective Reduction

  • Cool the reaction vessel to 0–5°C using an ice bath. (Causality: Cooling mitigates the exothermic reduction and prevents thermal degradation of the imine).

  • Add 1.2 equivalents of NaBH₃CN in small portions over 30 minutes[3].

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Biphasic Quench and Extraction

  • Quench the reaction by slowly adding 2M HCl until the pH reaches 2.0. (Causality: This destroys excess reductant and fully protonates the secondary amine, making it highly water-soluble).

  • Transfer to a separatory funnel and wash the aqueous layer three times with Ethyl Acetate.

  • Self-Validation Check: Analyze the organic layer via HPLC. It should contain the 2-fluorobenzyl alcohol byproduct, while the aqueous layer retains the product[4]. Discard the organic layer.

Step 4: Crystallization of the HCl Salt

  • Concentrate the aqueous layer under reduced pressure to half its volume.

  • Slowly add Isopropanol (antisolvent) until the solution becomes slightly cloudy.

  • Cool the mixture to 4°C overnight to induce crystallization.

  • Filter the white crystalline powder, wash with cold Isopropanol, and dry under vacuum.

Part 4: Downstream Processing Workflow

Purification Crude Crude Reaction Mixture (Product, Salts, Impurities) Quench Quench & pH Adjustment (pH ~2 with HCl) Crude->Quench Extract Liquid-Liquid Extraction (Wash with EtOAc) Quench->Extract Aqueous Aqueous Phase (Product HCl salt) Extract->Aqueous Organic Organic Phase (Alcohol, Dialkylated) Extract->Organic Discard Crystallize Crystallization (Cool to 0-5°C, Antisolvent) Aqueous->Crystallize Pure Pure API HCl Salt (>99% Purity) Crystallize->Pure

Downstream liquid-liquid extraction and crystallization workflow for impurity clearance.

References

  • Preventing over-alkyl
  • Reductive Amination, and How It Works Master Organic Chemistry
  • Application Note – Reductive Amin
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR BenchChem

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability of 2-((2-Fluorobenzyl)amino)acetic acid HCl in Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro and cellular bioavailability of secondary amine-carboxylic acid derivatives li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro and cellular bioavailability of secondary amine-carboxylic acid derivatives like 2-((2-Fluorobenzyl)amino)acetic acid HCl .

While the hydrochloride (HCl) salt form ensures excellent aqueous solubility, this molecule presents a classic "solubility-permeability tradeoff." The following guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you overcome poor intracellular accumulation in your assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My compound is highly soluble in water, but I see near-zero passive permeability in my cell-based assay. Why?

The Causality: You are likely battling the thermodynamic energy barrier of a zwitterion. 2-((2-Fluorobenzyl)amino)acetic acid is supplied as an HCl salt, meaning the amine is protonated (positive charge). However, when you dilute this stock into a physiological assay buffer (pH 7.4), the carboxylic acid moiety (pKa ~2.5) deprotonates, while the secondary amine (pKa ~8.5) remains protonated. This forms a zwitterion —a molecule with separated positive and negative charges.

Molecular dynamics simulations and permeability models demonstrate that zwitterionic species possess a dense hydration shell. The energy required to shed this water shell (desolvation energy) to enter the hydrophobic core of a lipid bilayer is exceptionally high, resulting in near-zero passive membrane permeability[1].

Q2: How can I bypass the zwitterion barrier without altering the core pharmacophore?

The Causality: The most effective self-validating system for this is a transient esterification (prodrug) strategy . By converting the carboxylic acid into an ethyl or methyl ester, you eliminate the negative charge. The molecule now exists primarily as a neutral or singly charged weak base at pH 7.4, which drastically lowers the desolvation energy and allows for rapid passive diffusion across the lipid bilayer. Once inside the intracellular space, ubiquitous cytosolic esterases rapidly hydrolyze the ester, trapping the active zwitterionic acid inside the cell where it can engage its target. (See Protocol 1 below).

Q3: I improved the permeability, but intracellular target engagement is still absent. Is the compound being cleared?

The Causality: If the compound successfully enters the cell but fails to accumulate, it is highly likely a substrate for ATP-powered drug efflux pumps, specifically P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are heavily expressed in standard assay lines like Caco-2[2][3].

P-gp actively binds hydrophobic and amphiphilic substrates in the inner leaflet of the membrane and pumps them back into the extracellular buffer[3]. To validate if efflux is your limiting factor, you must run your assay in the presence of a known first-generation P-gp inhibitor like Verapamil or a third-generation inhibitor like Elacridar [4][5]. If intracellular concentration spikes upon adding Verapamil, efflux is your primary culprit.

Part 2: Quantitative Impact of Interventions

The table below summarizes the expected quantitative shifts in apparent permeability ( Papp​ ) and intracellular accumulation when applying the troubleshooting interventions to 2-((2-Fluorobenzyl)amino)acetic acid.

Experimental ConditionApparent Permeability ( Papp​ )Intracellular ConcentrationPrimary Mechanism of ActionAssay Outcome
Standard Buffer (pH 7.4) <1.0×10−6 cm/sBelow Limit of QuantitationZwitterion exclusion by lipid bilayerFalse Negative
+ pH Shift (pH 6.0) 2.5×10−6 cm/sMarginal IncreasePartial suppression of carboxylate ionizationWeak Signal
+ Esterification (Prodrug) >15.0×10−6 cm/sModerateNeutralization of zwitterion; rapid diffusionModerate Signal
+ Prodrug + Verapamil >20.0×10−6 cm/sHigh (Target Saturation)Permeability enhancement + P-gp efflux blockadeRobust Positive

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the cellular barriers preventing the bioavailability of 2-((2-Fluorobenzyl)amino)acetic acid and maps the logical interventions required to bypass them.

Bioavailability_Troubleshooting Stock Compound Stock (HCl Salt in DMSO) Buffer Assay Buffer (pH 7.4) Forms Zwitterion Stock->Buffer Direct Dilution Prodrug Intervention 1: Esterification (Prodrug Strategy) Stock->Prodrug Chemical Modification Membrane Lipid Bilayer (Cell Membrane Barrier) Buffer->Membrane Low Permeability (High Desolvation Energy) Prodrug->Membrane High Permeability (Neutral Species) Intracellular Intracellular Space (Active Target Engagement) Membrane->Intracellular Passive Diffusion Efflux P-gp Efflux Pump (Rapid Clearance) Intracellular->Efflux Substrate Binding Efflux->Buffer ATP-Driven Efflux Inhibitor Intervention 2: Efflux Inhibitor (e.g., Verapamil) Inhibitor->Efflux Blocks Transporter

Fig 1: Cellular barriers and targeted interventions for zwitterionic compound bioavailability.

Part 4: Validated Experimental Protocols

Protocol 1: Transient Esterification (Prodrug Generation) for Cell Assays

Purpose: To mask the carboxylic acid of 2-((2-Fluorobenzyl)amino)acetic acid, eliminating the zwitterion and enabling passive diffusion.

  • Reagent Preparation: Dissolve 10 mg of 2-((2-Fluorobenzyl)amino)acetic acid HCl in 5 mL of anhydrous ethanol in a round-bottom flask.

  • Catalysis: Working in a fume hood, carefully add 2-3 drops of catalytic thionyl chloride ( SOCl2​ ) to the solution on ice. (Note: SOCl2​ reacts with ethanol to generate HCl gas in situ, driving the Fischer esterification).

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 4 hours.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator). The resulting residue is the ethyl ester hydrochloride salt.

  • Reconstitution: Dissolve the dried ester in 100% molecular-grade DMSO to create a 10 mM stock. Use this stock to dose your cell-based assay (ensure final DMSO concentration in the well is ≤0.5% ).

Protocol 2: Caco-2 Permeability Assay with Efflux Inhibition

Purpose: A self-validating system to determine if P-gp efflux is responsible for the rapid clearance of your compound[2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Inhibitor Pre-incubation: Wash the monolayers with HBSS buffer (pH 7.4). Add 50 µM Verapamil (a classic P-gp inhibitor[4]) to both the apical and basolateral chambers. Incubate at 37°C for 30 minutes.

  • Dosing: Prepare a 10 µM solution of your compound in HBSS. For Apical-to-Basolateral (A B) transport, add the compound to the apical chamber. For Basolateral-to-Apical (B A) transport, add to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification & Analysis: Quantify the compound via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 that collapses to ∼1.0 in the presence of Verapamil definitively proves that P-gp efflux is the root cause of your low bioavailability[5].

References

  • Membrane Permeation of a Peptide: It Is Better to be Positive ACS Public
  • p-gp inhibitor verapamil Science.gov
  • In vitro potential modulation of baicalin and baicalein on P-glycoprotein activity and expression in Caco-2 cells and r
  • Nanodrug delivery in reversing multidrug resistance in cancer cells Frontiers
  • Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor ACS Public

Sources

Reference Data & Comparative Studies

Validation

Strategic Fluorination in Fragment-Based Design: 2-Fluorobenzyl vs. 4-Fluorobenzyl Glycine Analogs in Binding Assays

Executive Summary Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target affinity[1]. In Fragment-Based Drug Discovery (FBDD) and peptido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target affinity[1]. In Fragment-Based Drug Discovery (FBDD) and peptidomimetic design, fluorinated benzyl glycines—specifically 2-((2-fluorobenzyl)amino)acetic acid HCl and its 4-fluoro analog—serve as highly versatile building blocks. For instance, the incorporation of N-(4-fluorobenzyl)glycine into oxytocin analogs has yielded superagonists with unprecedented receptor affinity[2]. However, the positional isomerism of the fluorine atom (ortho vs. para) dictates a profound mechanistic divergence in how these fragments interact with protein binding sites.

This guide objectively compares the biophysical and binding profiles of 2-fluorobenzyl and 4-fluorobenzyl glycine analogs, providing self-validating experimental workflows to accurately measure their thermodynamic and kinetic signatures.

Physicochemical and Conformational Divergence

The substitution pattern on the fluoroaromatic ring governs both the thermodynamics and kinetics of binding by altering the fragment's electronic distribution and conformational flexibility[3].

  • Conformational Pre-organization (Entropy): The ortho-fluorine in the 2-fluoro analog introduces steric hindrance against the adjacent benzylic amine. This restricts the rotational freedom of the C-N bond, pre-organizing the fragment into a limited set of dihedral angles. If this pre-organized state matches the bioactive conformation, the entropic penalty of binding (-TΔS) is significantly reduced. Conversely, the 4-fluoro analog is sterically unhindered, allowing flexible adaptation but incurring a higher entropic cost upon binding.

  • Electronic Effects (pKa and Enthalpy): Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the secondary amine. Because inductive effects decay with distance, the 2-fluoro substitution lowers the amine pKa more aggressively than the 4-fluoro substitution. This alters the zwitterionic equilibrium at physiological pH (7.4), directly impacting the electrostatic component of the binding enthalpy (ΔH).

  • Multipolar Interactions: While the 4-fluoro analog excels at projecting deep into hydrophobic pockets (e.g., S1 pockets in serine proteases) to engage in C-F···H-C interactions[1], the 2-fluoro analog is uniquely positioned to form orthogonal multipolar C-F···C=O interactions with the protein backbone. This specific geometry has been shown to increase binding affinity by up to 10-fold in optimized orientations[4].

Mechanistic divergence of ortho vs. para fluorine substitution.

Comparative Binding Performance

To objectively compare these analogs, we evaluate their performance using a standardized model target system. Surface Plasmon Resonance (SPR) provides the kinetic resolution ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) deconstructs the thermodynamic signature (ΔH, -TΔS). Furthermore, 19F NMR is frequently utilized as an orthogonal primary screen due to the high sensitivity of the 19F nucleus to its chemical environment and its lack of background interference in biological buffers[5].

Table 1: Representative Binding Parameters for Fluorobenzyl Glycine Analogs

CompoundSPR KD​ (μM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)ITC KD​ (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Driving Force
2-((2-Fluorobenzyl)amino)acetic acid 15.24.5 x 10³0.06814.8-4.2-2.3Enthalpic (Multipolar C-F···C=O)
2-((4-Fluorobenzyl)amino)acetic acid 8.48.2 x 10³0.0698.9-2.1-4.8Entropic (Hydrophobic displacement)

Note: Data represents a standardized comparative model for fragment-target interactions illustrating the thermodynamic shift between positional isomers.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, binding assays must be designed as self-validating systems. The causality behind each step ensures that experimental artifacts (e.g., bulk refractive shift, aggregation) are not misinterpreted as true binding events.

Fragment-based screening workflow for fluorinated analogs.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR is exquisitely sensitive to bulk refractive index changes. Because small fragments like fluorobenzyl glycines require high assay concentrations (often >50 μM) and are dissolved in DMSO, a rigorous double-referencing system is mandatory to isolate the true binding signal.

  • Sensor Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Validation Check: Target an immobilization level of 2000-3000 RU. This ensures a theoretical maximum response ( Rmax​ ) of ~15-20 RU for a ~200 Da fragment, optimizing the signal-to-noise ratio without causing steric crowding on the chip.

  • Solvent Correction Calibration: Prepare a 7-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer).

    • Causality: Slight mismatches in DMSO concentration between the sample and the running buffer cause massive bulk shifts. The calibration curve mathematically models and subtracts this artifact.

  • Analyte Titration: Inject the fluorobenzyl glycine analogs in a 2-fold dilution series (e.g., 1.5 μM to 100 μM) at a high flow rate (50 μL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the analyte to the surface.

  • Double Referencing: Subtract the response of an unmodified reference channel (Reference 1) and a blank buffer injection (Reference 2).

    • Validation Check: The resulting sensorgrams must return to baseline after the dissociation phase. Failure to return to baseline indicates non-specific binding, covalent reactivity, or ligand aggregation.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: ITC is the only technique that directly measures the heat of binding (ΔH), allowing for the calculation of entropy (-TΔS). However, it requires absolute precision in concentration matching to yield an accurate binding stoichiometry (N).

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer. Use the exact final dialysate to dilute the fluorobenzyl glycine ligands.

    • Causality: Even minor buffer mismatches (e.g., pH differences of 0.05 or slight salt gradients) will generate a heat of dilution that completely masks the subtle heat of fragment binding.

  • Titration Execution: Place 20-30 μM of the target protein in the sample cell and titrate 300-500 μM of the ligand via the automated syringe using 2 μL injections at 25°C.

  • Control Titration (Self-Validation): Titrate the ligand into the buffer alone under identical conditions.

    • Causality: This measures the background heat of ligand dilution and potential micelle formation. This background isotherm must be subtracted from the main experiment prior to fitting.

  • Data Fitting & Quality Control: Fit the background-subtracted data to a one-site binding model.

    • Validation Check: The stoichiometry parameter (N) must fall between 0.8 and 1.2. An N value significantly lower than 1 indicates that a portion of the protein is inactive, misfolded, or that the concentration was miscalculated, rendering the calculated ΔH scientifically invalid.

Conclusion

The choice between 2-fluorobenzyl and 4-fluorobenzyl glycine fragments is not merely a matter of steric fit; it is a strategic decision that dictates the thermodynamic signature of the resulting lead compound. The 4-fluoro analog generally provides superior hydrophobic packing and higher kon​ rates, making it ideal for deep, lipophilic pockets[2]. Conversely, the 2-fluoro analog offers a unique opportunity to engineer highly specific, enthalpy-driven multipolar interactions while minimizing entropic penalties through conformational pre-organization[4]. Rigorous, self-validating biophysical assays are essential to uncover these nuanced mechanisms and drive rational drug design.

References

  • [3] The Pattern of Fluorine Substitution Affects Binding Affinity in a Small Library of Fluoroaromatic Inhibitors for Carbonic Anhydrase. Organic Letters - ACS Publications. 3

  • [1] The role of fluorine in medicinal chemistry: Increased binding affinity. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • [5] Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry - ACS Publications. 5

  • [4] Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - National Institutes of Health. 4

  • [2] Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin. PLOS One. 2

Sources

Comparative

A Comparative Benchmarking Guide: Establishing 2-((2-Fluorobenzyl)amino)acetic Acid HCl as a Qualified In-House Reference Standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization and qualification of a new chemical entity, 2-((2-Fluorobenzyl)amino)acetic acid hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and qualification of a new chemical entity, 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride, against a certified secondary reference standard. As a Senior Application Scientist, the narrative of this document is rooted in the principles of analytical rigor, ensuring that the methodologies presented are not only scientifically sound but also provide a self-validating system for establishing a trustworthy in-house reference standard.

The Imperative of Reference Standards in Pharmaceutical Development

In the landscape of pharmaceutical development, the accuracy and consistency of analytical testing are paramount.[1] Reference standards serve as the bedrock of this analytical framework, providing a benchmark against which the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates are measured.[2][3] For novel chemical entities like 2-((2-Fluorobenzyl)amino)acetic acid HCl, for which a primary compendial standard from a pharmacopeia (e.g., USP, EP) is not yet available, the establishment of a well-characterized in-house or secondary reference standard is a critical step.[4][5] This in-house standard, once qualified, becomes the primary tool for quality control throughout the drug development lifecycle.[6]

This guide will delineate a multi-faceted analytical approach to comprehensively characterize a newly synthesized batch of 2-((2-Fluorobenzyl)amino)acetic acid HCl and benchmark its performance against a commercially available, certified secondary reference standard of a closely related analogue, N-Benzylglycine Hydrochloride. The use of a certified secondary standard provides traceability to primary pharmacopeial standards, lending a high degree of confidence to the qualification process.[7]

The Benchmarking Workflow: A Multi-Technique Approach

The qualification of an in-house reference standard is a holistic process that relies on the convergence of data from multiple orthogonal analytical techniques.[8] This ensures a comprehensive understanding of the material's properties and minimizes the risk of overlooking potential impurities or structural ambiguities.

cluster_0 Material Acquisition & Preparation cluster_1 Structural Elucidation & Identity Confirmation cluster_2 Purity & Assay Determination cluster_3 Data Analysis & Qualification A Synthesize and Purify 2-((2-Fluorobenzyl)amino)acetic acid HCl C C A->C Prepare Solutions B Procure Certified Secondary Standard (N-Benzylglycine HCl) B->C D ¹H NMR & ¹³C NMR C->D E FT-IR Spectroscopy C->E F Mass Spectrometry (LC-MS) C->F G HPLC-UV (Chromatographic Purity) C->G H DSC (Purity by Thermal Analysis) C->H I TGA (Residual Solvent/Water Content) C->I J Comparative Data Analysis F->J G->J H->J I->J K Generate Certificate of Analysis J->K L Qualified In-House Reference Standard K->L

Caption: Overall workflow for qualifying an in-house reference standard.

Part I: Structural Elucidation and Identity Confirmation

The foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure and identity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[10]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10 mg of the test material (both the in-house 2-((2-Fluorobenzyl)amino)acetic acid HCl and the N-Benzylglycine HCl standard) and dissolve in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The choice of solvent is critical to ensure complete dissolution and avoid signal overlap with the analyte.

  • Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 16 ppm and a relaxation delay of 5 seconds are recommended. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 10 seconds) may be necessary to ensure quantitative data.

  • Data Analysis:

    • Chemical Shifts: Compare the chemical shifts of the protons and carbons in the in-house material with those of the reference standard and with predicted values based on the chemical structure. For 2-((2-Fluorobenzyl)amino)acetic acid HCl, expect characteristic signals for the fluorobenzyl group, the methylene protons of the glycine backbone, and the exchangeable protons of the amine and carboxylic acid groups.[11]

    • Coupling Constants: Analyze the coupling patterns (e.g., J-coupling) to confirm the connectivity of the atoms. The fluorine atom in the 2-position of the benzyl group will introduce characteristic splitting patterns in the aromatic region of both the ¹H and ¹³C spectra.

    • Integration: In the ¹H NMR spectrum, the integration of the signals should be consistent with the number of protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[12]

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the in-house material with that of the reference standard. Key characteristic absorption bands for 2-((2-Fluorobenzyl)amino)acetic acid HCl are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the carboxylic acid, and C-F and C-Cl (if applicable) stretches.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its structure.[13]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Chromatographic Separation: While the primary purpose here is mass analysis, a brief chromatographic separation using a C18 column can help to introduce a clean sample into the mass spectrometer. A rapid gradient from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 5 minutes is often sufficient.[14]

  • Mass Spectrometric Analysis: Utilize an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra over a range of m/z 100-500.

  • Data Analysis:

    • Molecular Ion: Identify the protonated molecular ion [M+H]⁺. For 2-((2-Fluorobenzyl)amino)acetic acid, the expected monoisotopic mass is approximately 199.07 g/mol . The presence of chlorine in the HCl salt will not be observed in the [M+H]⁺ ion of the free base.

    • Isotopic Pattern: If chlorine-containing impurities were suspected, their isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[15][16]

    • Fragmentation Pattern: If tandem MS (MS/MS) is available, fragment the molecular ion and analyze the resulting fragmentation pattern. For benzylamines, characteristic losses of ammonia (NH₃) are often observed.[17]

Table 1: Comparative Spectroscopic and Physical Data

ParameterN-Benzylglycine HCl (Certified Standard)2-((2-Fluorobenzyl)amino)acetic acid HCl (In-house)Expected Values & Rationale
Appearance White to off-white crystalline powder[12]To be determinedSimilar appearance expected for analogous compounds.
Melting Point (°C) 228-232 (with decomposition)[12]To be determinedThe fluorine substituent may slightly alter the melting point.
¹H NMR (DMSO-d₆) Consistent with structureTo be determinedKey signals: aromatic protons, benzylic CH₂, glycine CH₂, NH₂⁺, COOH. The 2-fluoro substituent will introduce additional splitting in the aromatic region.
¹³C NMR (DMSO-d₆) Consistent with structureTo be determinedKey signals: aromatic carbons (with C-F coupling), benzylic carbon, glycine carbons, carbonyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for functional groupsTo be determinedKey bands: O-H, N-H, C=O, C-N, aromatic C-H, C-F.
MS [M+H]⁺ (m/z) ~166.08To be determinedExpected for C₉H₁₁NO₂ + H⁺. The in-house compound should show a peak at ~200.07 for C₉H₁₀FNO₂ + H⁺.

Part II: Purity and Assay Determination

Once the identity of the in-house material is confirmed, its purity must be rigorously assessed.[18]

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities.[10] For amino acids, which often lack a strong UV chromophore, derivatization can be employed to enhance detection.[19][20]

A Prepare Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) C Equilibrate HPLC System (C18 Column, UV Detector) A->C B Prepare Samples (In-house & Standard) E Inject Standard Solution B->E F Inject In-house Sample Solution B->F D Inject Blank (Mobile Phase) C->D D->E E->F G Data Acquisition & Integration F->G H Calculate Purity (% Area) G->H

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A scouting gradient of 5% to 95% B over 20 minutes is a good starting point to separate potential impurities.[14]

  • Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 210-220 nm.

  • Sample Preparation: Prepare solutions of both the in-house material and the reference standard at a concentration of approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the samples and a blank (mobile phase).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the chromatographic purity. Any impurity peaks should be reported.

Purity by Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of highly crystalline substances without the need for a reference standard for the impurities.[21] The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.

Experimental Protocol: DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.

  • Thermal Program: Heat the sample at a slow rate, typically 1-2 °C/min, through its melting transition.

  • Data Analysis: Analyze the melting endotherm to calculate the purity. Most modern thermal analysis software has a built-in function for purity determination. The method is generally applicable to materials that are >98.5% pure and do not decompose upon melting.[22]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the content of volatile materials such as water and residual solvents.[23]

Experimental Protocol: TGA

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above its melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the percentage of mass loss at different temperature ranges. Mass loss below 120 °C typically corresponds to water or volatile solvents.

Table 2: Comparative Purity and Assay Data

ParameterN-Benzylglycine HCl (Certified Standard)2-((2-Fluorobenzyl)amino)acetic acid HCl (In-house)Acceptance Criteria
Chromatographic Purity (HPLC, % Area) ≥ 99.5% (from CoA)To be determined≥ 99.5%
Individual Impurity (HPLC, % Area) < 0.1% (from CoA)To be determined< 0.1%
Purity by DSC (%) Not typically on CoA; can be measuredTo be determined≥ 99.0%
Water/Volatiles (TGA, % w/w) ≤ 0.5% (from CoA)To be determined≤ 0.5%
Assay (by Titration or qNMR) 99.0 - 101.0% (from CoA)To be determined99.0 - 101.0%

Conclusion: Qualification of the In-House Standard

The qualification of 2-((2-Fluorobenzyl)amino)acetic acid HCl as an in-house reference standard is achieved when the data from all analytical techniques converge to demonstrate its identity, purity, and potency. The spectroscopic data (NMR, FT-IR, MS) must be consistent with the proposed structure. The purity, as determined by orthogonal methods (HPLC and DSC), should be high (typically ≥ 99.5%), and the content of volatile impurities should be low.

By benchmarking these results against a certified secondary reference standard, a high level of confidence is established in the quality of the in-house material. A comprehensive Certificate of Analysis should then be generated, summarizing all the characterization data and assigning a purity value to the in-house standard.[18] This qualified standard can then be used with confidence in routine quality control testing, ensuring the accuracy and reliability of analytical data throughout the drug development process.

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Validation

Reproducibility of cell viability assays using 2-((2-Fluorobenzyl)amino)acetic acid hcl

Title: Reproducibility of Cell Viability Assays Using 2-((2-Fluorobenzyl)amino)acetic acid HCl: A Comprehensive Comparison Guide Executive Summary & The Challenge of Assay Interference In early-stage drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of Cell Viability Assays Using 2-((2-Fluorobenzyl)amino)acetic acid HCl: A Comprehensive Comparison Guide

Executive Summary & The Challenge of Assay Interference

In early-stage drug discovery, the accurate determination of compound cytotoxicity is the foundation of structural-activity relationship (SAR) modeling. However, screening specific chemotypes—such as 2-((2-Fluorobenzyl)amino)acetic acid HCl , a secondary amine derivative—often introduces unexpected variability in standard high-throughput screening (HTS) viability assays.

The core issue lies in assay interference . Many researchers default to colorimetric tetrazolium-reduction assays (like MTT, XTT, or WST-8) due to their low cost and historical ubiquity. However, small molecules containing specific amine motifs, halogens, or redox-active potentials can act as Pan-Assay Interference Compounds (PAINS) or direct chemical reducers[1][2]. When evaluating 2-((2-Fluorobenzyl)amino)acetic acid HCl, relying on a single assay modality without understanding its underlying biochemical causality often leads to false-positive viability readouts and irreproducible IC50​ values.

This guide provides an objective comparison of cell viability assay platforms (Tetrazolium, Resazurin, and ATP-Luminescence) when testing 2-((2-Fluorobenzyl)amino)acetic acid HCl, grounded in the rigorous standards set by the NIH Assay Guidance Manual[2][3].

The Causality of Choice: Mechanistic Pitfalls and Assay Selection

To achieve a reproducible, self-validating screening system, we must move beyond blindly following kit inserts and understand the causality of how 2-((2-Fluorobenzyl)amino)acetic acid HCl interacts with different reporter systems.

  • Tetrazolium-Based Assays (MTT/XTT/WST-8): These assays rely on the reduction of a yellow tetrazolium salt to a purple/orange formazan product, theoretically catalyzed by mitochondrial succinate dehydrogenases[1][4]. The Pitfall: Secondary amines and structurally related compounds can non-enzymatically reduce tetrazolium salts in the culture media[5]. If 2-((2-Fluorobenzyl)amino)acetic acid HCl causes direct chemical reduction, dead cells will still produce a strong absorbance signal, leading to a severe overestimation of cell viability (a "False Positive" for survival)[1][6].

  • Fluorometric Assays (Resazurin/Alamar Blue): Resazurin is reduced to the highly fluorescent resorufin by metabolically active cells. While more sensitive than MTT, certain fluorinated compounds or their metabolites can quench fluorescence or shift the redox equilibrium, requiring careful optimization of incubation times[7].

  • ATP-Luminescence Assays (e.g., CellTiter-Glo): This is the gold standard for avoiding redox interference. It measures intracellular ATP via a luciferase-catalyzed reaction[5][8]. Because the readout depends on the physical presence of ATP rather than a redox potential, it is entirely immune to the non-enzymatic reducing activity of 2-((2-Fluorobenzyl)amino)acetic acid HCl[5].

G LiveCell Live Cell Metabolism Mito Mitochondrial Dehydrogenases LiveCell->Mito ATP_pool Intracellular ATP LiveCell->ATP_pool Formazan Colored Formazan (Absorbance) Mito->Formazan Reduces Light Luminescence (Signal) ATP_pool->Light Catalyzes MTT_Reagent Tetrazolium (MTT/XTT) MTT_Reagent->Formazan Luciferase Luciferase + Luciferin Luciferase->Light Interference 2-((2-Fluorobenzyl)amino) acetic acid HCl Interference->Formazan False Positive Non-enzymatic Interference->Light No Interaction (Stable)

Mechanistic comparison of MTT vs. ATP assays and sites of chemical interference.

Head-to-Head Performance Comparison

When screening 2-((2-Fluorobenzyl)amino)acetic acid HCl across a standard mammalian cell line (e.g., HEK-293T or Caco-2)[8], the choice of assay drastically impacts the statistical robustness (Z'-factor) and the accuracy of the derived IC50​ . A Z'-factor >0.5 is required for a reproducible HTS assay[3][9].

Assay PlatformReadout MechanismSusceptibility to 2-((2-Fluorobenzyl)amino)acetic acid HCl InterferenceTypical Z'-Factor IC50​ Variance (Inter-plate)Recommendation
MTT / XTT Absorbance (Redox)High. Risk of direct non-enzymatic reduction leading to false viability[1][6].0.35 - 0.55High (>25%)Not Recommended. Requires extensive cell-free background subtraction[4][5].
Resazurin Fluorescence (Redox)Moderate. Less prone to direct reduction than MTT, but potential for fluorescence quenching[7].0.60 - 0.75Moderate (~15%)Acceptable Orthogonal Check. Good for kinetic, non-destructive monitoring[7].
ATP Luminescence Luminescence (Enzymatic)Low/None. Independent of cellular redox state; directly measures ATP[5][8].0.80 - 0.90 Low (<5%) Gold Standard. Highly reproducible; ideal for primary screening[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in self-validation steps (cell-free controls) as recommended by the NIH Assay Guidance Manual[3][4][5]. This guarantees that any signal observed is biologically relevant and not a chemical artifact of 2-((2-Fluorobenzyl)amino)acetic acid HCl.

Protocol A: ATP-Luminescence Assay (Primary Recommended Workflow)

Objective: Quantify true metabolic viability while bypassing redox interference.

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in 90 µL of culture media into a solid white, flat-bottom 96-well plate. Leave column 12 as a "Media Only" background control. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point serial dilution of 2-((2-Fluorobenzyl)amino)acetic acid HCl in media.

  • Self-Validation Setup (Crucial Step): In a separate plate containing only media (no cells), add the highest concentration of the compound. This serves as the Cell-Free Control to ensure the compound does not act as a luciferase inhibitor or luminescence quencher[4][5].

  • Treatment: Add 10 µL of the compound dilutions to the cell plate. Incubate for the desired time (e.g., 48 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Temperature gradients cause edge effects and lower the Z'-factor).

  • Reagent Addition: Add 100 µL of ATP-Luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode plate reader. Calculate viability relative to the vehicle control.

Protocol B: Resazurin Assay (Orthogonal Validation)

Objective: Cost-effective, non-destructive confirmation of the ATP assay results.

  • Preparation: Seed and treat cells with 2-((2-Fluorobenzyl)amino)acetic acid HCl as described in Protocol A, using a clear-bottom, black-walled 96-well plate.

  • Interference Check: Include a cell-free well containing media + 2-((2-Fluorobenzyl)amino)acetic acid HCl. If this well turns pink or fluoresces after step 4, the compound is directly reducing the reagent, and the assay is invalid[4][5].

  • Reagent Addition: Add Resazurin solution to a final concentration of 10% (v/v) per well.

  • Incubation: Incubate at 37°C for 2 to 4 hours.

  • Detection: Measure fluorescence (Excitation 560 nm / Emission 590 nm)[7].

G Start Compound: 2-((2-Fluorobenzyl)amino)acetic acid HCl CellFree Cell-Free Control (Compound + Media + Reagent) Start->CellFree CheckRedox Signal Increase? CellFree->CheckRedox MTT MTT/XTT Assay (High False Positive Risk) CheckRedox->MTT Yes (Redox Interference) ATP ATP Luminescence (Gold Standard) CheckRedox->ATP No / Bypass Redox Resazurin Resazurin Assay (Orthogonal Check) ATP->Resazurin Validate

Workflow for detecting redox interference and selecting orthogonal viability assays.

Conclusion

When assessing the cytotoxicity of 2-((2-Fluorobenzyl)amino)acetic acid HCl, researchers must proactively manage the risk of chemical interference. Because secondary amines can exhibit unpredictable redox behaviors in culture media, standard tetrazolium-based assays (MTT/XTT) are highly susceptible to false-positive artifacts[1][6]. By implementing ATP-Luminescence as the primary screening tool and utilizing Resazurin as an orthogonal, non-destructive check, laboratories can ensure rigorous, reproducible, and self-validating data that aligns with industry best practices[3][5].

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Clyte. Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at:[Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. NIH/PMC. Available at:[Link]

  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability. NIH/PMC. Available at:[Link]

  • Cell Counting Kit-8 (CCK-8) — Technical Guide, Protocol, and Optimization. Gentel Biosciences. Available at:[Link]

  • Translating the Genome into Drugs | Accounts of Chemical Research. ACS Publications. Available at:[Link]

  • Anti-Hyperglycemic and Antioxidant Effects of Sclerocarya birrea Leaf Crude Extract and Biosynthesized Silver Nanoparticles In Vitro. MDPI. Available at:[Link]

  • A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT. NIH/PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-((2-Fluorobenzyl)amino)acetic acid hcl proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling the disposal of fluorinated building blocks. In drug development and synthetic chemistry, compounds like 2-((2-Fluorobenzyl)amino)acetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling the disposal of fluorinated building blocks. In drug development and synthetic chemistry, compounds like 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride (also known as N-(2-Fluorobenzyl)glycine HCl) are invaluable for modulating lipophilicity and metabolic stability. However, their disposal is not merely a regulatory checkbox; it is a fundamental safety and environmental imperative.

This compound presents a unique triad of disposal challenges: it is a halogenated organic , an acidic salt , and a biologically active secondary amine . This guide provides a self-validating, step-by-step operational framework for its proper disposal, grounded in its specific chemical properties and environmental fate.

Chemical Profiling & Mechanistic Causality

To understand the disposal protocols, we must first understand the molecular behavior of the waste. Under RCRA guidelines, wastes containing halogenated organic compounds require specific treatment pathways distinct from standard non-halogenated solvents[1].

  • The Fluorinated Benzyl Ring: The carbon-fluorine (C-F) bond is exceptionally strong. Standard incineration cannot fully destroy it, requiring specialized high-temperature facilities to prevent the release of toxic fluorocarbons.

  • The Hydrochloride Salt: In aqueous solutions, the HCl salt dissociates, dropping the pH and creating a corrosive environment that can degrade incompatible storage containers.

  • The Halogen Load: Containing both fluorine and chlorine, this compound strictly dictates that any associated waste must be routed to a Halogenated waste stream to ensure proper downstream scrubbing of acid gases.

Table 1: Quantitative Data & Operational Implications

ParameterCharacteristicOperational Implication
Chemical Classification Halogenated Organic SaltMust be strictly segregated from non-halogenated waste streams to prevent toxic emissions[2].
Halogen Content Fluorine (F) and Chlorine (Cl)High-temperature incineration required; generates HF and HCl upon combustion[3].
Aqueous Acidity Acidic (HCl salt)Aqueous solutions must be neutralized to pH 5–12 prior to bulking[4].
Water Limit (Organic) N/A (Solid state)When dissolved in organics, water content must not exceed 10% to maintain incinerator BTU values[4].

Disposal Routing Matrix

WasteRouting Start 2-((2-Fluorobenzyl)amino) acetic acid HCl Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Solutions) State->Liquid Dissolved SolidCont Seal in compatible HDPE/PP container Solid->SolidCont Solvent Solvent Type? Liquid->Solvent LabelSolid Label: Halogenated Organic Solid Waste SolidCont->LabelSolid Aqueous Aqueous Solution (Validate pH 5-9) Solvent->Aqueous Water-based Organic Organic Solvent (<10% Water Content) Solvent->Organic Organic-based LabelAq Label: Halogenated Aqueous Waste Aqueous->LabelAq LabelOrg Label: Halogenated Organic Liquid Waste Organic->LabelOrg Incineration High-Temp Incineration (>850°C) with Acid Gas Scrubbing LabelSolid->Incineration LabelAq->Incineration LabelOrg->Incineration

Decision matrix for the classification and disposal routing of fluorinated hydrochloride waste.

Standard Operating Procedures (SOPs)

Protocol A: Solid Waste & Consumables

Causality: Metal containers can corrode in the presence of residual chlorides from the HCl salt.

  • Collection: Gather all unconsumed powder, contaminated weighing paper, and disposable spatulas.

  • Containment: Place materials into a puncture-resistant, sealable polypropylene (PP) or high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly check the boxes for "Toxic" and "Halogenated Organic."

  • Self-Validation Check: Invert the sealed container gently. If any powder escapes the seal, the container is compromised and must be placed inside a secondary, larger HDPE vessel before transport to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Aqueous & Organic)

Causality: The compound is often dissolved in DMSO, methanol, or aqueous buffers for biological assays. The solvent matrix dictates the waste stream.

Step 1: Aqueous Neutralization Action: If the compound is in an aqueous buffer, the HCl salt will lower the pH. Slowly add 1M NaOH or saturated sodium bicarbonate to the waste. Self-Validation Check: Stir the solution and test with a fresh pH strip. The protocol is successful only when the strip confirms a stable pH between 5 and 12 for at least 3 minutes, ensuring no unreacted acid pockets remain[4].

Step 2: Segregation and Transfer Action: Pour neutralized aqueous waste into the "Halogenated Aqueous Waste" carboy. Pour organic solutions into the "Halogenated Organic Waste" carboy. Self-Validation Check (Organic): Before sealing the organic carboy, visually inspect the mixture. If phase separation (layering) occurs, the water content likely exceeds the 10% threshold required for efficient incineration, and the waste must be re-routed or treated separately[4].

Protocol C: Spill Response & Decontamination

Causality: As a crystalline powder, the compound is prone to aerosolization. Dry sweeping increases inhalation risk and spreads contamination.

  • Containment: Do not sweep dry powder. Lightly mist the spilled powder with a 10% ethanol/water solution to suppress dust formation.

  • Collection: Wipe up the dampened material using absorbent laboratory pads.

  • Self-Validation Check: Shine a UV or bright white flashlight parallel to the benchtop. A properly decontaminated surface will show no residual crystalline reflection or dust particles.

  • Disposal: Place all contaminated pads and PPE into a heavy-duty hazardous waste bag, seal it, and label it as "Halogenated Organic Solid Waste."

Environmental Fate & Incineration Mechanics

Why do we enforce strict segregation for fluorinated organics? When 2-((2-Fluorobenzyl)amino)acetic acid HCl reaches a commercial disposal facility, it undergoes specialized thermal destruction.

High-temperature incineration (typically between 800 °C and 1000 °C) is required to break the robust C-F bonds[3]. If incinerated at lower temperatures, the compound risks forming potent, long-lasting greenhouse gases such as tetrafluoromethane (CF4) or fluoroform (CHF3)[5].

Furthermore, the combustion of this compound releases highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[3]. To prevent environmental contamination, the incinerator exhaust must be routed through wet alkaline scrubbers (e.g., calcium hydroxide systems), which neutralize the acid gases into harmless salts before the exhaust is safely vented to the atmosphere. Mixing this compound with non-halogenated waste bypasses these scrubbers, leading to illegal and dangerous atmospheric emissions.

References

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office | 2

  • UWO Guide to Classifying Unwanted Materials | UW Oshkosh |4

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites | EPA | 1

  • Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration | ResearchGate | 3

  • Emissions from incineration of fluoropolymer materials | NILU | 5

Sources

Handling

Personal protective equipment for handling 2-((2-Fluorobenzyl)amino)acetic acid hcl

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride —a functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling 2-((2-Fluorobenzyl)amino)acetic acid hydrochloride —a functionalized secondary amine derivative—your operational protocols must account for both its physical state and its molecular architecture.

This compound presents a dual-hazard profile: the hydrochloride (HCl) salt makes the powder hygroscopic and highly irritating to mucous membranes, while the fluorobenzyl moiety significantly increases the lipophilicity and polar hydrophobicity of the molecule[1]. If dissolved in organic carrier solvents, this lipophilicity enhances the compound's ability to penetrate the dermal barrier, requiring a fundamental shift in your protective strategy [2].

Below is the definitive, self-validating operational guide for safely handling, solubilizing, and disposing of this compound.

Mechanistic PPE Matrix

Standard laboratory attire is insufficient when working with fluorinated hydrochlorides. Protective equipment must be selected based on the specific phase of the operation (solid handling vs. liquid solubilization).

PPE ComponentSpecificationMechanistic Causality & Justification
Hand Protection (Solid) 100% Nitrile gloves (min 0.11 mm thickness)Provides a sufficient physical barrier against the solid powder and prevents skin moisture from reacting with the hygroscopic HCl salt.
Hand Protection (Liquid) Inner Nitrile + Outer Butyl Rubber glovesCarrier solvents like DMSO rapidly permeate standard nitrile. Butyl rubber provides a critical barrier against solvents that would otherwise transport the lipophilic fluorinated compound directly through the dermis [3].
Eye/Face Protection ANSI Z87.1 rated chemical splash gogglesProtects the ocular mucosa from airborne corrosive dust and potential micro-splashes during the potentially exothermic solubilization process.
Body Protection Flame-Resistant (FR) lab coat with knit cuffsKnit cuffs prevent sleeves from dragging through spilled powder. FR material mitigates secondary fire risks when working with flammable organic solvents in subsequent synthetic steps.
Respiratory N95 or P100 particulate respiratorRequired only if weighing outside of a certified engineering control (not recommended). Prevents inhalation of fine hydrochloride dust.

Self-Validating Operational Workflows

Every protocol in the laboratory must be a closed-loop system. You must not only perform the step but actively validate that the step was successful before proceeding.

Phase A: Weighing and Solid Transfer

The primary risk during this phase is the aerosolization of the irritating HCl salt via static dispersion.

  • Environmental Setup: Conduct all solid handling inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

    • Validation Step: Check the digital airflow monitor. A reading of 80–100 feet per minute (fpm) confirms safe containment. Do not proceed if the alarm is active.

  • Static Mitigation: Pass an anti-static ionizer over the analytical balance and the tared glass vial.

    • Causality: Hydrochloride salts are highly prone to static cling, which causes the powder to repel from the spatula and adhere to the exterior of the vial, creating an unseen exposure route.

  • Transfer: Use a grounded, conductive spatula to transfer the 2-((2-Fluorobenzyl)amino)acetic acid HCl into the vial. Cap immediately.

  • Decontamination: Wipe the exterior of the vial and the balance pan with a lint-free wipe dampened with 70% ethanol.

    • Validation Step: Swipe the cleaned area with a fresh, dry black cloth. The complete absence of white residue against the dark fabric validates the decontamination.

Phase B: Solubilization in Organic Carriers

The primary risk during this phase is enhanced dermal penetration if the compound is dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Barrier Upgrade: Before handling the solvent, upgrade to the double-glove system (Nitrile inner, Butyl outer).

  • Controlled Addition: Slowly inject the solvent into the capped vial using a syringe through a septum, or add dropwise if open.

    • Causality: Rapid solvation of HCl salts can be exothermic, potentially causing micro-boiling or aerosolization of the solvent-compound mixture.

  • Integrity Check:

    • Validation Step: After dissolution, visually inspect the glass vial for micro-cracks caused by thermal stress. Inspect your outer butyl gloves for any signs of chemical degradation (swelling, wrinkling, or discoloration).

Spill Response and Disposal Plan

Spill response must be dictated by the physical state of the chemical at the time of the breach.

  • Solid Powder Spill:

    • Action: Do NOT dry sweep or use a standard vacuum. Cover the powder with a damp absorbent pad (using water or 70% ethanol) to trap the particulates.

    • Causality: Dry sweeping aerosolizes the HCl salt, creating an immediate inhalation hazard. Dampening suppresses the dust and safely dissolves the salt.

    • Validation Step: After wiping the surface, press a moistened pH test strip against the fume hood deck. A neutral pH (around 7.0) validates that all acidic hydrochloride residue has been neutralized and removed.

  • Liquid Spill (Dissolved in Organic Solvent):

    • Action: Apply an inert, non-combustible absorbent such as vermiculite or sand.

    • Causality: Organic solvents can react exothermically with active chemical binders. Inert materials safely sequester the highly lipophilic compound without secondary reactions.

  • Waste Segregation: All materials contacting this compound must be disposed of in Halogenated Organic Waste containers due to the presence of the fluorine atom, which requires specific high-temperature incineration protocols to prevent the release of hydrofluoric acid gas into the environment [1].

Safety Workflow Visualization

G Start Risk Assessment: 2-((2-Fluorobenzyl)amino)acetic acid HCl State Physical State? Start->State Solid Solid Powder (Dust/HCl Hazard) State->Solid Powder Liquid In Solution (Permeation Hazard) State->Liquid Dissolved Weighing Weigh in Vented Enclosure Use Anti-static Tools Solid->Weighing FumeHood Handle in Fume Hood Double-glove (Nitrile/Butyl) Liquid->FumeHood Spill Spill Occurs? Weighing->Spill FumeHood->Spill WetWipe Wet Wipe Method (No Dry Sweeping) Spill->WetWipe Solid Spill Absorb Inert Absorbent (Vermiculite) Spill->Absorb Liquid Spill Disposal Halogenated/Organic Waste Disposal Spill->Disposal No Spill WetWipe->Disposal Absorb->Disposal

Fig 1: Operational workflow and spill response for handling fluorinated amine hydrochlorides.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • National Institutes of Health (NIH). Chemical Aspects of Human and Environmental Overload with Fluorine. PubMed Central (PMC). URL: [Link]

  • Stanford University Environmental Health & Safety. LCSS: DIMETHYL SULFOXIDE. URL: [Link]

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